Fmoc-D-Dap(Boc)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUMAVONPSDRW-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941689 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198544-42-2 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-2,3-Diaminopropionic Acid(Boc)Â Â | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-D-Dap(Boc)-OH, an orthogonally protected derivative of D-2,3-diaminopropionic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the β-amino side-chain, offers exceptional versatility for the synthesis of complex and modified peptides. This guide provides an in-depth technical overview of the applications of this compound, including detailed experimental protocols, quantitative data analysis, and visual representations of key synthetic workflows and mechanisms. The strategic use of this non-proteinogenic amino acid enables the development of novel peptide-based therapeutics, diagnostics, and research tools with enhanced stability, functionality, and biological activity.
Introduction
The pursuit of novel peptide architectures with tailored properties is a cornerstone of contemporary drug discovery and biomedical research. Non-proteinogenic amino acids, such as D-2,3-diaminopropionic acid (D-Dap), offer a powerful means to introduce structural diversity and functional modifications into peptide sequences. The presence of a second amino group on the side chain of D-Dap provides a versatile handle for various chemical elaborations, including the synthesis of cyclic peptides, branched peptides, and peptide conjugates.
The successful incorporation of D-Dap into a growing peptide chain via SPPS necessitates a robust orthogonal protection strategy to differentiate the reactivity of the α- and β-amino groups. This compound fulfills this requirement by employing two distinct protecting groups that can be selectively removed under different chemical conditions. This allows for precise control over the peptide synthesis process, enabling site-specific modifications and the construction of intricate peptide structures.[1][2]
This technical guide will explore the multifaceted applications of this compound in peptide synthesis, with a focus on its role in the development of DOTA-conjugated peptides for medical imaging, the creation of cyclic peptides with constrained conformations, and the design of pH-responsive peptides for targeted drug and gene delivery.
Core Applications of this compound
The unique structural attributes of this compound make it an invaluable tool for a range of advanced peptide synthesis applications.
Synthesis of DOTA-Peptides for Medical Imaging
This compound serves as a critical linker for the conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to peptides.[3] DOTA can form stable complexes with various metal ions, including radionuclides used in Positron Emission Tomography (PET) and contrast agents for Magnetic Resonance Imaging (MRI).[4][5] By incorporating this compound into a peptide sequence, the Boc-protected side chain can be selectively deprotected on-resin to expose the β-amino group, which then serves as an attachment point for DOTA. This strategy allows for the precise placement of the chelating agent within the peptide sequence, which can be crucial for optimizing the biological activity and imaging properties of the final conjugate.[6]
Construction of Cyclic Peptides
Peptide cyclization is a widely employed strategy to enhance the conformational stability, receptor binding affinity, and proteolytic resistance of peptides.[7] this compound can facilitate the formation of lactam-bridged cyclic peptides. After incorporation into the peptide chain, the orthogonal protecting groups can be selectively removed to allow for the formation of an amide bond between the side-chain amino group of D-Dap and a carboxylic acid group elsewhere in the peptide, either at the C-terminus or on the side chain of an acidic amino acid like aspartic acid or glutamic acid.[8] The D-configuration of the amino acid can induce specific turns in the peptide backbone, which may favor cyclization.[9][10]
Design of pH-Responsive Peptides for Drug and Gene Delivery
Peptides containing ionizable amino acids, such as diaminopropionic acid, can exhibit pH-responsive behavior.[11][12][13] This property is particularly valuable for the development of smart drug and gene delivery systems that can selectively release their cargo in the acidic microenvironment of tumors or within the endosomes of cells.[14][15] The side-chain amino group of D-Dap has a pKa that allows it to become protonated at acidic pH. This change in charge can trigger conformational changes in the peptide, leading to the disruption of carrier vesicles and the release of therapeutic agents.[9][11]
Data Presentation
The efficiency of peptide synthesis is influenced by various factors, including the choice of coupling reagents, deprotection conditions, and the specific amino acid sequence. The following tables summarize available quantitative data related to the synthesis and modification of peptides containing diaminopropionic acid and related structures.
| Parameter | Condition | Yield/Efficiency | Reference |
| DOTA-Peptide Synthesis | On-resin DOTA conjugation to bombesin peptides | Satisfactory yields (up to 40%) | [16] |
| Synthesis of DOTA-c(RGDfK) azide precursor | 21% after HPLC purification | [6] | |
| Synthesis of NODIA-Me-c(RGDfK) | 72% after HPLC purification | [17] | |
| Peptide Cyclization | On-resin cyclization leading to a piperidide side-product | Major side-product observed | [8] |
| Imidazole-catalyzed cyclization of a linear peptide thioester | 46% isolated yield for Tyrocidine A | [18] | |
| Cyclization of linear Gly-Pro to cyclo-Pro-Gly | ~2% yield without catalyst, ~10% with P3m | [19] | |
| Boc Deprotection | FeCl3-mediated Boc deprotection on Rink amide resin | Reaction completed within 1.5 hours | [5] |
| Oxalyl chloride/MeOH for N-Boc deprotection | Yields up to 90% | [17] | |
| 10% H2SO4 in dioxane for selective Boc deprotection on Wang resin | Minimal cleavage from resin | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound in SPPS and its subsequent modification.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, including this compound, into a peptide chain on a solid support.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[20]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF.[21]
-
Perform the treatment twice: first for 5 minutes, followed by a second treatment for 15-20 minutes with fresh solution.[20][22]
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[20]
3. Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF for 5-10 minutes.[20][22]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[20][22]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).[3] If the test is positive, a recoupling step may be necessary.
4. Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[20]
5. Repeat:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective On-Resin Boc Deprotection of the D-Dap(Boc) Side Chain
This protocol describes the selective removal of the Boc protecting group from the D-Dap side chain while the peptide remains attached to the resin and the N-terminal Fmoc group is intact.
1. Resin Preparation:
-
Ensure the N-terminus of the peptide-resin is protected with an Fmoc group.
-
Wash the peptide-resin with dichloromethane (DCM) (3 times).
2. Boc Deprotection:
-
Prepare a solution of 10-50% trifluoroacetic acid (TFA) in DCM. A lower concentration of TFA (e.g., 10-20%) is recommended to minimize premature cleavage from acid-sensitive resins like Wang resin.[23]
-
Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.[23]
-
Repeat the treatment with a fresh solution if necessary.
3. Neutralization and Washing:
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 times).
-
Neutralize the resin with a 10% solution of DIPEA in DCM (2 times for 5 minutes each).
-
Wash the resin thoroughly with DCM (3 times) and then with DMF (3 times) to prepare for the subsequent reaction on the side chain.
Protocol 3: Final Cleavage and Global Deprotection
This protocol outlines the cleavage of the synthesized peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final synthesis step, ensure the N-terminal Fmoc group is removed.
-
Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[24] For peptides without sensitive residues like tryptophan or cysteine, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) can be used.[24]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[24]
-
Agitate the mixture at room temperature for 2-4 hours.[24]
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Mandatory Visualizations
Orthogonal Protection and Deprotection Strategy
Caption: Orthogonal protection strategy of this compound in SPPS.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conceptual Workflow for pH-Responsive Gene Delivery
References
- 1. archivemarketresearch.com [archivemarketresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress of pH-Responsive Peptides, Polypeptides, and Their Supramolecular Assemblies for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 22. rsc.org [rsc.org]
- 23. chempep.com [chempep.com]
- 24. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Fmoc-D-Dap(Boc)-OH: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the chemical properties, structure, and applications of Fmoc-D-Dap(Boc)-OH, a crucial building block in modern peptide synthesis.
This compound, chemically known as Nα-(9-fluorenylmethoxycarbonyl)-Nβ-(tert-butoxycarbonyl)-D-2,3-diaminopropionic acid, is a synthetic amino acid derivative that plays a significant role in the development of peptide-based therapeutics and diagnostics.[1][2] Its unique structure, featuring orthogonal protecting groups, makes it a valuable tool for introducing D-2,3-diaminopropionic acid into peptide sequences, thereby enabling the creation of novel peptide structures with tailored biological activities.[1][3]
Core Chemical and Physical Properties
This compound is typically a white to off-white solid powder.[2] The molecule's structure is characterized by a D-diaminopropionic acid core, where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the beta-amino group is protected by an acid-labile Boc (tert-butoxycarbonyl) group. This orthogonal protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the selective removal of the Fmoc group to enable peptide chain elongation without affecting the Boc-protected side chain.[3][]
The following table summarizes the key quantitative properties of this compound compiled from various sources. It is important to note that some physical properties, such as boiling and flash points, are predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C23H26N2O6 | [2][5][6][7][8][9][10][11] |
| Molecular Weight | 426.46 g/mol | [2][6][7][8][11] |
| CAS Number | 162558-25-0 | [5][8][11][12] |
| Appearance | White to off-white solid/powder | [2] |
| Purity (HPLC) | ≥97.0% | [8][11] |
| Solubility | Soluble in DMSO (≥49.5 mg/mL) and EtOH (≥16.57 mg/mL); Insoluble in water. | [2][5][6] |
| Storage Temperature | 2-8°C | [2][6][8][11][13] |
| Predicted Density | 1.263 ± 0.06 g/cm³ | [2][6] |
| Predicted Boiling Point | 652.5 ± 55.0 °C | [2][6] |
| Predicted Flash Point | 348.4 ± 31.5 °C | [2][6] |
| Predicted pKa | 3.58 ± 0.10 | [2] |
Molecular Structure and Identification
The canonical SMILES representation of this compound is CC(C)(C)OC(=O)NC--INVALID-LINK--C(O)=O.[5][8][11] This notation precisely describes the connectivity and stereochemistry of the molecule.
Application in Peptide Synthesis
This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[8][11][13] This technique allows for the efficient and controlled assembly of peptide chains on a solid support.[14] The presence of the D-amino acid can introduce conformational constraints and increase resistance to enzymatic degradation in the final peptide. Furthermore, the free beta-amino group, after deprotection, can be used for creating branched or cyclic peptides, or for conjugation with other molecules like imaging agents or drugs.[1][12] For instance, it has been used in the synthesis of DOTA-modified peptides for cancer diagnostics.[1]
Experimental Protocols
While a specific, universally adopted synthesis protocol for this compound is not detailed in the provided search results, a general procedure can be inferred from standard organic chemistry and peptide synthesis literature. A patent for a similar compound, Fmoc-Dab(Boc)-OH, outlines a two-step synthesis involving the reaction of Fmoc-Gln-OH to form Fmoc-Dab-OH, followed by the introduction of the Boc group.[15]
The following is a representative experimental protocol for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis.
Protocol: Incorporation of this compound in Fmoc-SPPS
1. Resin Preparation:
- Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), for 30-60 minutes.
2. Fmoc Deprotection:
- Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-adduct.
3. Amino Acid Coupling:
- Prepare a solution of this compound (typically 2-5 equivalents relative to the resin loading) in DMF.
- Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (slightly less than 1 equivalent relative to the amino acid), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
4. Washing:
- After the coupling reaction is complete, wash the resin extensively with DMF to remove unreacted reagents and byproducts.
5. Chain Elongation:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the target peptide sequence.
6. Final Cleavage and Side-Chain Deprotection:
- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Boc group on the Dap residue. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).
- The specific composition of the cleavage cocktail and the reaction time will depend on the amino acid composition of the peptide.
7. Peptide Precipitation and Purification:
- Precipitate the cleaved peptide from the TFA solution using cold diethyl ether.
- Collect the crude peptide by centrifugation and wash with cold ether.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Characterization:
- Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical RP-HPLC.
Signaling Pathways and Logical Relationships
The utility of this compound in SPPS is fundamentally based on the principle of orthogonal protection. The following diagram illustrates the logical workflow of its use in peptide synthesis.
Caption: Workflow for incorporating this compound in SPPS.
This diagram visualizes the cyclical nature of solid-phase peptide synthesis, highlighting the distinct steps of deprotection and coupling that are enabled by the orthogonal protecting groups of this compound. The base-labile Fmoc group is removed at each cycle to allow for chain elongation, while the acid-labile Boc group on the side chain remains intact until the final cleavage step. This strategic protection is paramount for the successful synthesis of complex and modified peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 198544-42-2,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-N-β-Boc-D-diaminopropionic acid (Fmoc-D-Dap(Boc)-OH), a crucial building block in peptide synthesis and drug discovery. The methodologies detailed herein are based on established chemical transformations, offering a reproducible pathway for the preparation of this valuable compound.
Introduction
This compound is a non-proteinogenic amino acid derivative that is widely utilized in solid-phase peptide synthesis (SPPS). The orthogonal protecting group strategy, employing the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and the acid-labile tert-butyloxycarbonyl (Boc) group for the β-amino function, allows for the selective elongation of peptide chains and the introduction of specific functionalities. This guide outlines a multi-step synthesis commencing from the readily available N-α-Fmoc-O-tert-butyl-D-serine, followed by detailed purification protocols to obtain the final product with high purity.
Synthesis Pathway Overview
The synthesis of this compound from N-α-Fmoc-O-tert-butyl-D-serine involves a series of chemical transformations. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following tables summarize the expected yields and purity specifications for the key steps in the synthesis and for the final product. The yields are representative and may vary based on experimental conditions.
Table 1: Representative Yields for Synthesis Intermediates
| Step | Intermediate | Typical Yield (%) |
| 1. Weinreb Amide Formation | Weinreb Amide of Fmoc-D-Ser(tBu)-OH | >90 |
| 2. Reduction to Aldehyde | Fmoc-D-Ser(tBu)-CHO | >90 |
| 3. Reductive Amination | N-α-Fmoc-N-β-benzyl-D-diaminopropanol | 80-90 |
| 4. Oxidation | N-α-Fmoc-N-β-benzyl-D-diaminopropanoic Acid | >90 |
| 5. Fmoc Deprotection | N-β-benzyl-D-diaminopropanoic Acid | >95 |
| 6. Boc Protection | N-α-Boc-N-β-benzyl-D-diaminopropanoic Acid | >90 |
| 7. Debenzylation | N-α-Boc-D-diaminopropanoic Acid | >95 |
| 8. Fmoc Protection | This compound | >90 |
Table 2: Product Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | ≥99.0%[1][2] | HPLC |
| Enantiomeric Purity | ≥99.5%[1] | Chiral HPLC |
| Molecular Formula | C23H26N2O6 | - |
| Molecular Weight | 426.46 g/mol | - |
| Storage Temperature | 2-8°C | - |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.
4.1. Synthesis of Weinreb Amide Intermediate
-
Dissolve N-α-Fmoc-O-tert-butyl-D-serine (1 equivalent) in dry dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and N,N-diisopropylethylamine (DIEA) (2.5 equivalents).
-
Continue stirring at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Weinreb amide.
4.2. Reduction to Fmoc-D-Ser(tBu)-CHO
-
Dissolve the Weinreb amide (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF.
-
Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude aldehyde.
4.3. Reductive Amination
-
Dissolve the crude Fmoc-D-Ser(tBu)-CHO (1 equivalent) in ethanol.
-
Add benzylamine (1.2 equivalents) and titanium(IV) isopropoxide (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) in portions.
-
Stir the reaction overnight at room temperature.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield N-α-Fmoc-N-β-benzyl-D-diaminopropanol.
4.4. Oxidation to Carboxylic Acid
-
Dissolve the amino alcohol (1 equivalent) in a mixture of acetone and water.
-
Add TEMPO (0.1 equivalents) and sodium bromide (0.1 equivalents).
-
Cool the mixture to 0°C and add trichloroisocyanuric acid (TCCA) (1.2 equivalents) in portions, maintaining the pH at 8-9 with saturated NaHCO3 solution.
-
Stir at 0°C for 1 hour, then at room temperature overnight.
-
Quench with a saturated solution of sodium thiosulfate.
-
Acidify to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain N-α-Fmoc-N-β-benzyl-D-diaminopropanoic acid.
4.5. Protecting Group Manipulations
The following steps involve the sequential deprotection of the Fmoc group, protection of the α-amino group with Boc, debenzylation, and final Fmoc protection of the β-amino group.
-
Fmoc Deprotection: Dissolve the Fmoc-protected intermediate in 20% piperidine in DMF and stir for 30 minutes at room temperature. Concentrate the solution and purify the product.
-
Boc Protection: Dissolve the free amine in a 1:1 mixture of dioxane and water. Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents). Stir for 2-4 hours at room temperature. Acidify and extract the Boc-protected product.
-
Debenzylation: Dissolve the benzyl-protected intermediate in ethanol and add 10% Pd/C catalyst. Hydrogenate at atmospheric pressure overnight. Filter through celite and concentrate to obtain the debenzylated product.
-
Fmoc Protection: Dissolve the amino acid in a 1:1 mixture of dioxane and saturated aqueous NaHCO3. Add Fmoc-OSu (1.05 equivalents) and stir overnight at room temperature. Acidify and extract the final Fmoc-protected product.
Purification
High purity of this compound is crucial for successful peptide synthesis.[3] The following methods are recommended for the purification of the final product.
5.1. Crystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or toluene.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
5.2. Flash Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Elute the column with a suitable solvent gradient, typically a mixture of hexane and ethyl acetate with a small percentage of acetic acid.
-
Collect the fractions containing the pure product and concentrate in vacuo.
Logical Relationships in Synthesis
The synthesis of this compound relies on a series of interconnected steps where the product of one reaction becomes the starting material for the next. This sequential process is essential for building the desired molecular architecture.
Caption: Logical progression of the synthesis of this compound.
References
An In-depth Technical Guide to Fmoc-D-Dap(Boc)-OH
This technical guide provides essential information regarding the chemical properties of Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid, commonly known as Fmoc-D-Dap(Boc)-OH. This compound is a widely used derivative in solid-phase peptide synthesis, serving as a building block for the incorporation of D-diaminopropionic acid into peptide chains.
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations in peptide synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₆[1][2][3][4] |
| Molecular Weight | 426.46 g/mol [1][2][4] |
| Exact Mass | 426.179077 u[2] |
Chemical Structure
The structure of this compound features a D-diaminopropionic acid core. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and suitable for standard solid-phase peptide synthesis protocols. The beta-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile, allowing for orthogonal deprotection strategies.
Caption: 2D chemical structure of this compound.
References
The Strategic Integration of Fmoc-D-Dap(Boc)-OH in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The non-proteinogenic amino acid derivative, N-α-(9-fluorenylmethoxycarbonyl)-N-β-(tert-butoxycarbonyl)-D-2,3-diaminopropionic acid (Fmoc-D-Dap(Boc)-OH), has emerged as a critical building block in the synthesis of sophisticated peptide-based therapeutics and diagnostic agents. Its unique structural features, including the presence of a D-configured backbone and an orthogonally protected diamino side chain, offer medicinal chemists a versatile tool to modulate peptide structure, stability, and function. This technical guide provides an in-depth analysis of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows, to empower researchers in the field of drug discovery and development.
Introduction
The pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to a growing interest in peptides. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids, such as D-isomers and those with modified side chains, is a powerful strategy to overcome these challenges. This compound is a prime example of a versatile building block that enables such modifications. The Fmoc group on the α-amine facilitates standard solid-phase peptide synthesis (SPPS) using base-labile deprotection, while the acid-labile Boc group on the β-amino side chain allows for either final deprotection or selective removal for on-resin modifications. This guide will explore the key applications of this reagent, focusing on its role in the development of imaging agents, pH-responsive drug delivery systems, and stabilized bioactive peptides.
Core Applications and Quantitative Data
The utility of this compound in medicinal chemistry is multifaceted, with significant contributions to cancer diagnostics, targeted drug delivery, and the enhancement of peptide stability.
Bioactive Peptide Mimetics for Cancer Imaging and Therapy
This compound serves as a crucial linker for the conjugation of chelating agents, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to peptides.[1] These DOTA-peptide conjugates can chelate radionuclides for use in diagnostic imaging (e.g., PET, SPECT) or targeted radiotherapy. The D-configuration of the Dap residue can also impart increased resistance to proteolytic degradation, thereby improving the in vivo half-life of the imaging or therapeutic agent.
Table 1: Quantitative Data on D-Amino Acid Containing Peptides for Imaging and Therapy
| Parameter | Value | Context | Reference(s) |
| Receptor Affinity (IC50) | Varies (nM to µM range) | The affinity of DOTA-conjugated peptides depends on the peptide sequence targeting specific receptors (e.g., HER2) on cancer cells. | [2] |
| In Vivo Half-Life | Can be > 2 days | D-peptides exhibit significantly longer terminal half-lives in plasma compared to their L-enantiomers.[3][4] | [3][4] |
| Brain Penetration (Cmax/D) | ~0.06 (µg/g)/(mg/kg) | Certain D-peptides have been shown to penetrate the brain, a key feature for targeting brain tumors or neurological diseases.[3] | [3] |
pH-Responsive Peptides for Targeted Drug Delivery
The side chain of diaminopropionic acid has a pKa that can be modulated within a peptide sequence.[5] This property is exploited to create pH-sensitive peptides that can respond to the acidic microenvironment of tumors or the decreasing pH within endosomes.[5][6] Peptides incorporating D-Dap can be designed to be positively charged at lower pH, facilitating interaction with and disruption of cell membranes, leading to the targeted release of therapeutic cargo.[6]
Table 2: Biophysical Properties of Peptides Containing Diaminopropionic Acid
| Parameter | Value | Context | Reference(s) |
| pKa of β-NH2 in Peptide | ~6.3 | The pKa of the Dap side chain is lowered when incorporated into a peptide, making it sensitive to pH changes in the endosomal range (pH 5-7).[5] | [5] |
| Conformational Change | α-helical at neutral pH, unordered at acidic pH | pH-dependent conformational changes, as observed by Circular Dichroism (CD) spectroscopy, are indicative of the peptide's response to acidification.[5] | [5] |
Enhanced Stability and Bioactivity of Peptides
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their resistance to enzymatic degradation by proteases. This leads to improved pharmacokinetic profiles, including longer plasma half-life and increased bioavailability.[7]
Table 3: Antimicrobial Activity of Peptides Containing D-Amino Acids
| Peptide Type | Organism | MIC (µg/mL) | Reference(s) |
| D-enantiomer of an antimicrobial peptide | S. aureus | 6.7 | D-enantiomers can exhibit potent antimicrobial activity, sometimes greater than their L-counterparts.[8] |
| D-enantiomer of an antimicrobial peptide | P. aeruginosa | ≤8 µM | D-amino acid containing peptides have shown efficacy against multidrug-resistant bacteria.[9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a standard manual Fmoc-SPPS cycle for the incorporation of this compound into a growing peptide chain on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For hindered couplings, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
Cleavage and Deprotection of the Peptide
Cleavage Cocktail (Reagent B):
-
88% TFA
-
5% Phenol
-
5% Water
-
2% TIS
Protocol:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
TFA Evaporation: Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.[10]
-
Peptide Precipitation: Precipitate the peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.[10]
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Visualizations
Signaling Pathway for HER2-Targeted Peptide Imaging Agents
Experimental Workflow for Synthesis and Evaluation of a D-Dap Containing Peptide
Cellular Uptake Mechanism of Cationic Peptides
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry, enabling the synthesis of peptides with enhanced properties for therapeutic and diagnostic applications. Its ability to introduce a D-amino acid for increased stability, coupled with an orthogonally protected side chain for further functionalization, provides a strategic advantage in the design of novel peptide-based drugs. The applications in creating targeted imaging agents and pH-responsive delivery systems highlight its significance in addressing key challenges in modern medicine. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the development of the next generation of peptide therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]
- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Responsive Anticancer Peptides - ChemistryViews [chemistryviews.org]
- 7. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Orthogonal protection strategy using Fmoc and Boc groups.
An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc and Boc Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of chemical synthesis, particularly in the assembly of peptides and other complex organic molecules, the strategic use of protecting groups is paramount. An orthogonal protection strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise, stepwise modifications of a molecule.[1] This guide provides a comprehensive technical overview of one of the most fundamental and widely utilized orthogonal systems in modern chemistry: the combination of the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups.
The core principle of this strategy lies in the distinct chemical lability of the Fmoc and Boc groups. The Fmoc group is cleaved under basic conditions, while the Boc group is removed by acid.[2] This fundamental difference allows for their independent removal, providing chemists with a powerful tool for constructing complex molecular architectures with high precision and yield.[] This guide will delve into the chemical principles, experimental protocols, and comparative data related to the Fmoc/Boc orthogonal strategy, offering valuable insights for professionals in research and drug development.
Core Principles of the Fmoc/Boc Orthogonal Strategy
The utility of the Fmoc and Boc groups in an orthogonal protection scheme is rooted in their differential stability to acidic and basic conditions. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain.[2][4]
-
The Fmoc Group (9-fluorenylmethoxycarbonyl): This protecting group is used for the temporary protection of α-amino groups of amino acids.[5] It is stable under acidic conditions but is readily cleaved by a base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[4][6] The deprotection mechanism is a β-elimination reaction.[][8]
-
The Boc Group (tert-butoxycarbonyl): The Boc group is employed for the protection of amino groups, often the side chains of amino acids in Fmoc-based SPPS or as the temporary Nα-protecting group in Boc-based SPPS.[4][9] It is stable to basic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[9][10] The deprotection proceeds through the formation of a stable tert-butyl cation.[11][12]
This differential reactivity allows for a synthetic strategy where the temporary Fmoc group on the N-terminus of a growing peptide chain can be removed to allow for the coupling of the next amino acid, while the Boc-protected side chains remain intact. The Boc groups are then typically removed in the final step of the synthesis, along with cleavage of the peptide from the solid support, using a strong acid cocktail.[4]
Quantitative Data Summary
The efficiency and conditions for the deprotection of Fmoc and Boc groups are critical factors in the success of a synthesis. The following tables summarize key quantitative data related to these processes.
| Parameter | Fmoc Deprotection | Boc Deprotection | Citations |
| Deprotecting Agent | 20-50% Piperidine in DMF | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | [4][9][10] |
| Typical Concentration | 20% (v/v) Piperidine in DMF | 50-95% TFA in Dichloromethane (DCM) or neat TFA | [13] |
| Reaction Time | 5-20 minutes | 30-60 minutes | [][14] |
| Reaction Conditions | Room Temperature | Room Temperature | [9][13] |
| pH for Deprotection | Alkaline (pH 10-12) | Strongly Acidic (pH 1-2) | [] |
| Side Reaction | Fmoc Strategy | Boc Strategy | Citations |
| Aspartimide Formation | Can be promoted by the basic conditions of Fmoc deprotection, especially with Asp and Asn residues. Can be suppressed by adding 0.1 M HOBt to the deprotection mixture. | Less common due to the acidic deprotection conditions. | [15] |
| Racemization | Generally low, especially with modern coupling reagents like HATU and HBTU. | Can be a concern, particularly with older coupling reagents like DCC/HOBt. | [] |
| Side-chain Alkylation | Not a typical issue. | The tert-butyl cation generated during deprotection can alkylate sensitive residues like Trp and Met. Scavengers are often required. | [12] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of the Fmoc/Boc orthogonal strategy.
Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol details the removal of the Fmoc group from the N-terminus of a peptide-resin.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[5]
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[5]
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin and agitate the mixture for 3-5 minutes at room temperature.[5][13]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][5]
-
Confirmation (Optional): A Kaiser test can be performed to confirm the presence of a free primary amine, indicating complete deprotection.[4]
Protocol 2: Standard Boc Deprotection
This protocol describes the cleavage of a Boc protecting group from an amine.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane.[9]
-
Acid Addition: Add an excess of trifluoroacetic acid (typically a 50% solution in DCM, or neat TFA) to the solution at room temperature.[9][13]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.[9]
-
Work-up: The product is typically isolated after removal of the solvent and excess acid under reduced pressure. Depending on the nature of the product, subsequent purification by chromatography or crystallization may be necessary.
Protocol 3: Final Cleavage and Side-Chain Deprotection in Fmoc-SPPS
This protocol outlines the simultaneous cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (often Boc-based) in Fmoc-SPPS.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Logical Relationship of the Orthogonal Protection Strategy
Caption: Orthogonal relationship between Fmoc and Boc/tBu protecting groups in SPPS.
Experimental Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: A single coupling cycle workflow in Fmoc-based Solid-Phase Peptide Synthesis.
Signaling Pathway of Deprotection Mechanisms
Caption: Deprotection mechanisms of Fmoc and Boc protecting groups.
Conclusion
The orthogonal protection strategy employing Fmoc and Boc groups represents a cornerstone of modern organic and peptide chemistry.[][4] Its elegance lies in the ability to selectively deprotect functional groups under distinct and mild conditions, thereby enabling the synthesis of complex molecules with high fidelity.[1][4] The Fmoc/tBu strategy, in particular, has become the dominant approach in solid-phase peptide synthesis due to its mild Nα-deprotection conditions, which are compatible with a wide range of sensitive functionalities and post-translational modifications.[4][6][16] A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with this strategy is essential for researchers, scientists, and drug development professionals seeking to design and execute efficient and successful synthetic routes.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-D-Dap(Boc)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Building Block in Modern Peptide Chemistry
Fmoc-D-Dap(Boc)-OH, a chiral amino acid derivative, has emerged as a critical building block in the field of peptide synthesis, particularly for the development of sophisticated peptide-based therapeutics and diagnostic agents. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the β-amine of the diaminopropionic acid (Dap) side chain, offers exceptional versatility and control in the assembly of complex peptide architectures. This technical guide provides a comprehensive overview of the core features of this compound, including its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in the construction of antibody-drug conjugates (ADCs) and DOTA-functionalized peptides.
Core Features and Physicochemical Properties
This compound is a white to off-white solid that is valued for its high purity and stability, making it a reliable component in multi-step peptide synthesis.[1] The presence of two distinct protecting groups allows for selective deprotection and subsequent functionalization of the α-amino and β-amino groups, a crucial feature for creating branched peptides or for conjugating other molecules to the peptide backbone.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₂₃H₂₆N₂O₆ | [1] |
| Molecular Weight | 426.46 g/mol | [1] |
| CAS Number | 198544-42-2, 162558-25-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥97.0% to ≥98% | |
| Solubility | Soluble in DMSO and ethanol; insoluble in water. | |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc-based SPPS. The following protocols provide a detailed methodology for the coupling and selective deprotection steps.
General Workflow for Fmoc-SPPS
The iterative process of Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Figure 1: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Coupling of this compound
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Activation Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and vortex. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture by bubbling with nitrogen or shaking for 2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally with DMF (3 times).
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
Selective Deprotection Strategies
The orthogonal nature of the Fmoc and Boc protecting groups allows for their selective removal.
Fmoc Group Removal (Base-labile):
-
Reagent: 20% piperidine in DMF.
-
Procedure: Treat the resin with the deprotection solution for 5-10 minutes at room temperature. Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Boc Group Removal (Acid-labile):
-
Reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
-
Procedure: Treat the resin with the TFA solution at room temperature. The reaction time will vary depending on the specific peptide sequence and other protecting groups present. It is crucial to use scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail to prevent side reactions.
Applications in Drug Development and Diagnostics
The unique structure of this compound makes it an invaluable tool for the synthesis of complex biomolecules with therapeutic and diagnostic applications.
Antibody-Drug Conjugates (ADCs)
This compound can be used as a linker component in the construction of ADCs. After incorporation into a peptide linker, the β-amino group of the Dap residue can be deprotected and used to attach a cytotoxic drug.
Figure 2: Workflow for the synthesis of an antibody-drug conjugate (ADC) using a Dap-containing linker.
DOTA-Peptides for Imaging and Radiotherapy
The β-amino group of the Dap residue provides a convenient site for the attachment of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA can chelate various metal ions, including radionuclides used in PET imaging (e.g., ⁶⁸Ga) and radiotherapy (e.g., ¹⁷⁷Lu).
Signaling Pathways and Mechanism of Action
Peptides incorporating D-amino acids, such as D-Dap, often exhibit enhanced stability against enzymatic degradation in vivo. This property is particularly advantageous for therapeutic peptides that need to circulate in the bloodstream to reach their target.
One notable example of a peptide containing a D-amino acid is DAPTA (D-Ala-Peptide T-Amide), which has been shown to be a potent inhibitor of HIV entry by targeting the CCR5 chemokine receptor. While DAPTA itself contains D-alanine, the principle of using D-amino acids to enhance peptide stability and activity is relevant. The incorporation of this compound can be envisioned in the design of novel peptide therapeutics targeting G-protein coupled receptors (GPCRs) like CCR5.
Figure 3: Conceptual signaling pathway illustrating the antagonistic action of a Dap-containing peptide on the CCR5 receptor, preventing HIV entry.
Conclusion
This compound is a versatile and indispensable building block for the synthesis of complex and highly functionalized peptides. Its orthogonal protecting groups provide chemists with the flexibility to perform selective modifications, enabling the creation of novel peptide-based drugs, diagnostic agents, and research tools. The detailed protocols and conceptual workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this key amino acid derivative in their research and development endeavors. As the field of peptide therapeutics continues to expand, the importance of specialized building blocks like this compound in driving innovation is undeniable.
References
A Technical Guide to Fmoc-D-Dap(Boc)-OH: Commercial Sourcing and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-Dap(Boc)-OH, a crucial building block in peptide synthesis. The guide covers commercial suppliers, pricing, and detailed experimental protocols for its application, particularly in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics and diagnostics.
Introduction to this compound
This compound, with the systematic name Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(tert-butoxycarbonyl)-D-2,3-diaminopropionic acid, is a chiral amino acid derivative. Its orthogonal protecting groups, the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine, make it a versatile tool for the synthesis of complex peptides. This strategic protection scheme allows for the selective deprotection and modification of the side chain, enabling the creation of branched peptides, cyclic peptides, and peptide conjugates.
The incorporation of D-amino acids, such as D-Dap, can enhance the enzymatic stability of peptides, a critical attribute for therapeutic candidates. Furthermore, the diaminopropionic acid side chain provides a site for the conjugation of various molecules, including chelating agents for radiopharmaceuticals, fluorescent labels, and drug payloads.
Commercial Suppliers and Pricing
A variety of chemical suppliers offer this compound, with pricing and availability subject to change. Researchers are advised to contact suppliers directly for the most current information and to inquire about bulk pricing. The following tables provide a summary of key suppliers and their product offerings.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Bachem | [URL bachem com] | A leading manufacturer of amino acid derivatives and peptides. |
| MilliporeSigma (Sigma-Aldrich) | [URL sigmaaldrich com] | A major supplier of research chemicals and reagents. |
| Aapptec | [URL aapptec com] | Specializes in peptide synthesis reagents and equipment. |
| ChemPep | [URL chempep com] | Offers a wide range of amino acids and peptides. |
| Advanced ChemTech | [URL advancedchemtech com] | Provides building blocks for peptide and organic synthesis. |
| MedChemExpress | [URL medchemexpress com] | A supplier of research chemicals and bioactive compounds. |
| Fisher Scientific | [URL fishersci com] | A distributor for various chemical manufacturers, including Bachem. |
| Activotec | [URL activotec com] | Supplies peptide synthesis reagents and custom peptides. |
| BLD Pharm | [URL bldpharm com] | A global supplier of research chemicals. |
| Hangzhou Royalchem Co., Ltd. | [URL echemi com] | A trader of pharmaceutical intermediates based in China. |
Table 2: Representative Pricing for this compound
| Supplier | 1 g | 5 g | 25 g | Notes |
| Bachem | CHF 248.20[1] | CHF 1,000.50[1] | Request Quote | Prices are in Swiss Francs and subject to change. |
| MilliporeSigma (Sigma-Aldrich) | - | - | $599.00 (for 2.5g) | Pricing may vary by region and requires login for accurate details. |
| Aapptec | From $95.00 | Request Quote | From $175.00 (for the L-isomer) | Pricing can vary between D- and L-isomers.[2] |
| ChemPep | Request Quote | Request Quote | $300.00[3] | Offers various pack sizes. |
| Activotec | - | £160.00 | £480.00 | Prices are in British Pounds and for the L-isomer.[4] |
Note: The pricing information is based on publicly available data as of late 2025 and is intended for estimation purposes only. Prices can vary significantly based on purity, quantity, and supplier. Many suppliers require users to register and log in to view current pricing or request a formal quote.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections detail the general workflow for its incorporation into a peptide chain, followed by cleavage, deprotection, and purification.
General Workflow for this compound Incorporation in SPPS
The following diagram illustrates the standard cycle for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.
-
This compound Activation: In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) in DMF. Add DIPEA (2-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction can be extended or repeated.
-
Washing: After a complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection: To prepare for the next amino acid coupling, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes.
-
Final Washing: Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
Peptide Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Thoroughly wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). If the peptide contains sensitive residues like cysteine, EDT may be added.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage reagents.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Peptide Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude, dried peptide
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
TFA, HPLC grade
-
RP-HPLC system with a C18 column
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase conditions (e.g., 95% water/5% ACN with 0.1% TFA).
-
HPLC Purification: Inject the peptide solution onto a semi-preparative or preparative C18 column. Elute the peptide using a linear gradient of increasing acetonitrile concentration in water, with 0.1% TFA in both solvents.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, as monitored by UV absorbance (typically at 220 nm and 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified peptide as a white, fluffy powder.
Applications in Drug Development and Research
This compound is a valuable building block for various applications in drug discovery and development. Its unique structure allows for the creation of peptides with enhanced properties and functionalities.
Development of Radiopharmaceuticals
One of the key applications of this compound is in the synthesis of peptide-based radiopharmaceuticals for imaging and therapy. The side chain of the diaminopropionic acid residue can be used as an attachment point for chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Once the DOTA-peptide conjugate is synthesized, the DOTA cage can be complexed with a radionuclide for use in applications such as Positron Emission Tomography (PET) imaging or targeted radiotherapy.
The following diagram illustrates the general workflow for the development of a DOTA-conjugated peptide radiopharmaceutical using this compound.
Conclusion
This compound is a highly valuable and versatile building block for modern peptide chemistry. Its orthogonal protecting groups enable the synthesis of complex peptide structures with enhanced stability and functionality. The commercial availability from a range of suppliers, coupled with well-established protocols for its use in SPPS, makes it an accessible and essential reagent for researchers in academia and the pharmaceutical industry. The applications of this compound in the development of novel therapeutics, particularly in the burgeoning field of peptide-based radiopharmaceuticals, underscore its importance in advancing medical science. This guide provides a foundational resource for scientists and professionals looking to leverage the unique properties of this compound in their research and development endeavors.
References
An In-depth Technical Guide on the Stability and Storage of Fmoc-D-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Dap(Boc)-OH, a chiral-protected amino acid derivative, is a critical building block in solid-phase peptide synthesis (SPPS) for introducing D-2,3-diaminopropionic acid into peptide sequences. Its dual protecting groups, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) on the β-amino side chain, offer orthogonal protection, enabling precise control during peptide elongation.[1] Ensuring the stability and purity of this reagent is paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.
Physicochemical Properties and Recommended Storage
This compound is a white to off-white solid that is insoluble in water.[2] Its stability is influenced by temperature, moisture, and light. For optimal preservation of its chemical integrity, specific storage conditions are crucial.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Minimizes thermal degradation and slows down potential side reactions.[3] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and oxidation.[3] |
| Light | Store in a dark place or use amber vials. | Prevents potential photodegradation of the Fmoc group. |
| Moisture | Store in a dry environment. A desiccator is recommended. | Moisture can lead to hydrolysis of the protecting groups and the compound itself.[4][5] |
Stability Profile and Degradation Pathways
The stability of this compound is intrinsically linked to the lability of its Fmoc and Boc protecting groups under various chemical conditions. Understanding these degradation pathways is essential for preventing the formation of impurities that can compromise peptide synthesis.
Thermal Stability
While Fmoc-protected amino acids are generally stable for short periods at room temperature, long-term exposure to elevated temperatures can lead to degradation.[6] Thermal stress can potentially lead to the cleavage of the Fmoc group.[7]
pH Stability
The orthogonal nature of the Fmoc and Boc protecting groups dictates their stability across a range of pH values.
-
Acidic Conditions: The Fmoc group is stable under acidic conditions, while the Boc group is labile and can be cleaved by strong acids like trifluoroacetic acid (TFA).
-
Basic Conditions: The Fmoc group is labile to basic conditions, typically cleaved by secondary amines like piperidine. The Boc group, however, is stable under these conditions.
Hydrolysis of the ester linkages in the protecting groups can occur at extreme pH values, particularly in the presence of moisture.
Photostability
The fluorenyl moiety of the Fmoc group is a chromophore that absorbs UV light, making it susceptible to photodegradation. Prolonged exposure to light, especially UV radiation, can lead to the cleavage of the Fmoc group and the formation of undesired byproducts.
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the Fmoc or Boc protecting groups under inappropriate conditions.
Experimental Protocols for Stability Assessment
To ensure the quality and purity of this compound, a robust stability testing program should be implemented. This typically involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods.
Table 2: General Protocol for a Forced Degradation Study of this compound
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. | To assess the stability of the Fmoc group and potential hydrolysis of the Boc group. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. | To evaluate the lability of the Fmoc group and the stability of the Boc group. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% H₂O₂ and store at room temperature, protected from light, for a defined period. | To identify susceptibility to oxidation. |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80°C) for a defined period. | To assess the impact of heat on the solid-state stability. |
| Photodegradation | Expose the solid compound or a solution to a controlled light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined duration. | To determine the sensitivity to light and identify potential photolytic degradation products. |
Samples should be analyzed at various time points using a stability-indicating analytical method.
Stability-Indicating Analytical Method: HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for assessing the purity of this compound and quantifying its degradation products.
Table 3: Example HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient from a low to high percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 301 nm (for Fmoc group) |
| Column Temperature | 25°C |
This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.[8][9]
Structural Elucidation of Degradation Products
To fully understand the degradation pathways, it is crucial to identify the structure of the degradation products formed during forced degradation studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of degradation products, providing initial clues to their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated degradation products, confirming their chemical structures.[10]
Conclusion
The stability of this compound is critical for its successful application in peptide synthesis. By adhering to the recommended storage conditions of low temperature, and protection from light and moisture, researchers can significantly extend the shelf-life of this valuable reagent. Implementing a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential for ensuring the purity and integrity of this compound, ultimately contributing to the synthesis of high-quality peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. news-medical.net [news-medical.net]
- 8. chemimpex.com [chemimpex.com]
- 9. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assembly of protein building blocks using a short synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Incorporation of Fmoc-D-Dap(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-D-Dap(Boc)-OH is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a D-diaminopropionic acid residue. The orthogonal protection strategy, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for α-amine protection and the acid-labile tert-butyloxycarbonyl (Boc) group for the side-chain amine, allows for selective deprotection and modification, enabling the synthesis of complex and modified peptides.
This amino acid derivative is particularly valuable for:
-
Introducing conformational constraints: The D-configuration of the amino acid can induce specific secondary structures in peptides.
-
Enhancing proteolytic stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases.
-
Site-specific labeling and conjugation: The side-chain amine, after deprotection of the Boc group, serves as a handle for the attachment of various moieties, such as chelating agents (e.g., DOTA for radiolabeling), fluorescent dyes, or polyethylene glycol (PEG).
The successful incorporation of this compound relies on standard Fmoc-SPPS protocols. Careful monitoring of the coupling reaction is recommended to ensure complete incorporation and to minimize side reactions.
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Perform a Kaiser test to confirm the presence of a free primary amine.[1][2][3] A positive result is indicated by a deep blue color of the beads and the solution.
Coupling of this compound
-
Activation of the Amino Acid: In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading), a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9-3.9 equivalents), and an additive like HOBt (1-hydroxybenzotriazole) (3-4 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the amino acid solution and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature. The optimal coupling time can vary depending on the sequence and should be monitored.
-
Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF. Perform a Kaiser test.[1][2][3] A negative result (yellow or colorless beads) indicates that the coupling is complete.[1] If the test is positive, continue the coupling for an additional 1-2 hours and re-test. A double coupling (repeating the coupling step with fresh reagents) may be necessary for difficult sequences.
Washing
After a complete coupling, drain the reaction solution and wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3-5 times)
-
Dichloromethane (DCM) (3-5 times)
-
DMF (3-5 times)
Capping (Optional)
If the coupling reaction is incomplete after repeated attempts, any unreacted amino groups should be capped to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for about 30 minutes.
Chain Elongation
Repeat the deprotection (Step 2), coupling (Step 3), and washing (Step 4) cycles for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and the resin type. A common cleavage cocktail for removing the peptide from the resin and cleaving the Boc and other acid-labile side-chain protecting groups is Reagent K or a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).
-
Standard Cleavage Cocktail (TFA/TIS/H₂O): A mixture of 95% TFA, 2.5% TIS, and 2.5% water is suitable for many peptides.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (typically 10-20 times the volume of the TFA solution).
-
Collect the precipitated peptide by centrifugation and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6][7][8]
-
Analyze the purified peptide for identity and purity using mass spectrometry and analytical RP-HPLC.[4][5][6][7][8]
Data Presentation
Table 1: Typical Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 4 |
| Coupling Reagent (e.g., HBTU) | 2.9 - 3.9 |
| Additive (e.g., HOBt) | 3 - 4 |
| Base (e.g., DIPEA) | 6 - 8 |
Table 2: Representative Coupling Times and Monitoring
| Coupling Time (hours) | Monitoring Method | Expected Result for Completion |
| 1 - 4 | Kaiser Test | Negative (yellow/colorless beads) |
| > 4 (if necessary) | Kaiser Test | Negative (yellow/colorless beads) |
Table 3: General Performance Metrics in Fmoc-SPPS
| Parameter | Typical Range | Notes |
| Per-step Coupling Yield | >99% | High coupling efficiency is crucial for the synthesis of long peptides.[] |
| Crude Peptide Purity (HPLC) | 50-90% | Highly dependent on the peptide sequence, length, and synthesis conditions. |
| Final Yield (after purification) | 10-50% | Varies significantly based on peptide length, sequence complexity, and purification losses. For solid-phase synthesis, the actual yield of product is often estimated to be around 20%.[10] |
Visualizations
Experimental Workflow
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Orthogonal Protection Strategy
Caption: Orthogonal protection scheme of this compound in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-D-Dap(Boc)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the reaction conditions and reagents for the successful coupling of Fmoc-D-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS). The following protocols and data are intended to assist in the development of robust and efficient peptide synthesis strategies.
Introduction
This compound is a crucial building block in the synthesis of peptides containing D-2,3-diaminopropionic acid. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine, allows for selective deprotection and subsequent modification of the side chain. Achieving high coupling efficiency is paramount to prevent deletion sequences and ensure the purity of the final peptide product. This document outlines standard and optimized protocols, a comparison of common coupling reagents, and troubleshooting guidelines.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of this compound. While specific quantitative data for the coupling efficiency of this particular derivative is not extensively published in comparative studies, the following table provides a representative comparison based on general principles of SPPS and data for other sterically hindered amino acids.[1][2]
| Coupling Reagent | Class | Typical Reaction Time (min) | General Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization risk.[1][2] | Higher cost, potential for guanidinylation if used in excess.[1] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[1] | Potential for guanidinylation if used in excess, generally lower purity than HATU for difficult sequences.[2] |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[1] | Higher cost.[1] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[1] | Slower reaction rates, potential for N-acylurea formation.[1] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation.[1] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.[1]
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Protocol 1: Standard HBTU/HOBt Coupling
This protocol is a widely used and reliable method for the coupling of this compound.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.[3]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours.[3]
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing:
-
After a negative Kaiser test, drain the reaction solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).[3]
-
Protocol 2: High-Efficiency HATU Coupling
This protocol is recommended for difficult couplings or when maximum efficiency is required.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Collidine
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA or Collidine (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Microwave-Assisted Coupling
Microwave irradiation can significantly accelerate coupling reactions, especially for sterically hindered amino acids.[4]
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure®
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF within the microwave reactor vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Apply microwave irradiation at a controlled temperature (e.g., 75-90°C) for 2.5-3 minutes.[4]
-
Wash the resin thoroughly with DMF.
-
-
Coupling Reaction:
-
Prepare a solution of this compound (5 equivalents), DIC (5 equivalents), and OxymaPure® (5 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Apply microwave irradiation at a controlled temperature (e.g., 86-90°C) for 5-10 minutes.[4]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm complete coupling. If necessary, a second microwave-assisted coupling can be performed.
-
Wash the resin thoroughly with DMF.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Amide Bond Formation
Caption: Mechanism of amide bond formation using aminium/uronium reagents.
Experimental Workflow: this compound Coupling Cycle
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Logical Relationship: Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for low coupling efficiency.
Conclusion
The successful incorporation of this compound into a peptide sequence relies on the careful selection of coupling reagents and reaction conditions. For routine synthesis, standard protocols utilizing HBTU/HOBt provide reliable results. However, for challenging sequences or to maximize efficiency, the use of more potent coupling reagents like HATU or the application of microwave-assisted synthesis is recommended. Proper monitoring of the coupling reaction with tests such as the Kaiser test is crucial to ensure complete acylation and to avoid the formation of deletion peptides. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can optimize their peptide synthesis workflows for high purity and yield.
References
Step-by-Step Guide for Fmoc Deprotection of Fmoc-D-Dap(Boc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Nα-Fmoc deprotection of Fmoc-D-Dap(Boc)-OH, a critical step in solid-phase peptide synthesis (SPPS). The protocols outlined are designed to ensure efficient and complete removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group, yielding a free amine ready for subsequent amino acid coupling. The information presented is intended for laboratory professionals engaged in peptide synthesis for research and drug development.
Introduction
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base lability, which allows for an orthogonal deprotection strategy in the presence of acid-labile side-chain protecting groups like tert-butyloxycarbonyl (Boc). The deprotection of the α-amino group is a crucial and repetitive step in the SPPS cycle. Incomplete Fmoc removal can lead to deletion sequences, while harsh conditions may cause unwanted side reactions.
This guide details the standard and widely accepted protocol for Fmoc deprotection using piperidine in N,N-dimethylformamide (DMF). The Boc protecting group on the side chain of this compound is stable under these basic conditions, ensuring the integrity of the side-chain functionality.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| This compound loaded resin | Synthesis Grade | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich, VWR |
| Piperidine | ACS Grade | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR, Fisher Scientific |
| Deprotection Solution (20% Piperidine in DMF) | - | Prepared fresh |
Preparation of 20% Piperidine in DMF: To prepare 100 mL of the deprotection solution, carefully add 20 mL of piperidine to 80 mL of peptide synthesis grade DMF. Mix thoroughly. This solution should be prepared fresh daily.
Experimental Protocols
This section outlines the step-by-step procedure for the Fmoc deprotection of this compound attached to a solid support. The protocol is suitable for manual synthesis and can be adapted for automated peptide synthesizers.
Protocol 1: Manual Fmoc Deprotection on Solid Support
-
Resin Swelling:
-
Place the this compound loaded resin in a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).
-
Wash the resin with DMF (3 x 1-2 minutes) to swell the resin beads. This ensures that the reagents can efficiently access the reactive sites.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the freshly prepared 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the resin gently (e.g., by bubbling with nitrogen or using a shaker) for an initial 2-3 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution and continue to agitate for an additional 15-20 minutes.[1][2] The total treatment time is typically around 20 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times for 1-2 minutes each) to remove the cleaved Fmoc-piperidine adduct and residual piperidine.[3] Inadequate washing can interfere with the subsequent coupling step.
-
Wash the resin with Dichloromethane (DCM) (3 x 1-2 minutes) to prepare for the next coupling step or for drying.
-
-
Confirmation of Deprotection (Optional but Recommended):
-
A qualitative Kaiser test can be performed on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.
-
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct has a strong UV absorbance, which can be used to quantify the amount of Fmoc group removed and thus determine the loading of the resin.
-
Collect the Filtrate: During the two deprotection steps (Protocol 1, Step 2), collect the piperidine solution that is drained from the resin in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).
-
Dilute the Sample: Dilute the collected filtrate to the mark with DMF.
-
Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer. Use DMF as the blank.
-
Calculate Resin Loading: The loading of the resin (in mmol/g) can be calculated using the following formula: Loading (mmol/g) = (Absorbance × Volume of flask (mL)) / (7800 × mass of resin (g)) Where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the piperidine-dibenzofulvene adduct.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Fmoc deprotection of an Fmoc-amino acid on a solid support.
| Parameter | Condition/Value | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Prepare fresh daily. |
| Reaction Time | 2 x 10 minutes (total 20 min) | Can be adjusted based on the specific amino acid and peptide sequence.[1][2] |
| Washing Solvent | DMF | Extensive washing is crucial for the purity of the final product.[3] |
| Monitoring Technique | UV-Vis Spectroscopy (at 301 nm) | Allows for quantification of Fmoc removal and resin loading. |
| Confirmation Technique | Kaiser Test | Qualitative test for the presence of free primary amines. |
| Expected Yield | >99% Deprotection | Should be near quantitative for successful peptide synthesis. |
| Boc Group Stability | Stable | The Boc protecting group is stable to the basic conditions of Fmoc deprotection.[4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Fmoc deprotection of this compound on a solid support.
Caption: Experimental workflow for Fmoc deprotection on solid support.
The logical relationship between the protecting groups and the deprotection reagents is fundamental to the Fmoc/tBu strategy.
Caption: Orthogonal protection and deprotection strategy.
References
Application Notes and Protocols for the Use of Fmoc-D-Dap(Boc)-OH in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced metabolic stability, improved receptor binding affinity, and conformational rigidity compared to their linear counterparts.[1][2] The synthesis of these complex macromolecules often relies on solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of amino acids on an insoluble resin support.[3][4] A key component in the synthesis of certain cyclic peptides, particularly those with lactam bridges, is the use of non-proteinogenic amino acids with orthogonally protected side chains.
This document provides detailed application notes and protocols for the use of N-α-Fmoc-N-β-Boc-D-diaminopropionic acid (Fmoc-D-Dap(Boc)-OH), a crucial building block for introducing a D-amino acid with a side-chain amine for subsequent cyclization.[5][6] The orthogonal protection scheme, with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the β-amine, allows for selective deprotection and directed cyclization on the solid support.[1][5] These protocols are intended for researchers in peptide chemistry and drug development, providing a comprehensive guide to the synthesis of lactam-bridged cyclic peptides.
Key Properties of this compound
| Property | Value |
| CAS Number | 198544-42-2[7] |
| Molecular Formula | C₂₃H₂₆N₂O₆[6][7] |
| Molecular Weight | 426.5 g/mol [6][7] |
| Appearance | White to off-white powder |
| Purity (typical) | ≥95%[5] |
| Solubility | Soluble in DMF, NMP, and DCM |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual solid-phase synthesis of a linear peptide precursor on a Rink Amide resin, incorporating this compound. The synthesis follows the standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-methyl-2-pyrrolidone (NMP)
-
Kaiser Test Kit
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence, incorporating this compound at the appropriate position.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
This protocol outlines the formation of a lactam bridge between the side chain of the incorporated D-Dap residue and the side chain of an acidic amino acid (e.g., Aspartic Acid or Glutamic Acid).
Materials:
-
Resin-bound linear peptide with Fmoc-protected N-terminus and side-chain protecting groups (except for the residues involved in cyclization)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Selective Side-Chain Deprotection:
-
To selectively deprotect the Boc group from the D-Dap side chain and the protecting group from the acidic amino acid (e.g., OtBu from Asp(OtBu)), treat the resin with a solution of 1-2% TFA in DCM for 5-10 minute intervals, monitoring the deprotection.
-
-
Resin Neutralization: Wash the resin thoroughly with DCM and DMF, then neutralize with a solution of 10% DIPEA in DMF.
-
On-Resin Cyclization:
-
In a separate vial, dissolve HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture for 4-24 hours at room temperature.
-
Monitor the cyclization progress by taking small resin samples for cleavage and LC-MS analysis.
-
-
Final Washes: Once the cyclization is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
Workflow for On-Resin Cyclization:
Caption: On-Resin Side-Chain to Side-Chain Cyclization Workflow.
Cleavage from Resin and Final Deprotection
This protocol describes the cleavage of the cyclic peptide from the solid support and the removal of any remaining side-chain protecting groups.
Materials:
-
Resin-bound cyclic peptide
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide to obtain a fluffy white powder.
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following table presents representative data for the synthesis of a hypothetical cyclic peptide using the protocols described above. Actual yields and purity will vary depending on the peptide sequence and specific reaction conditions.
| Step | Parameter | Typical Value |
| SPPS | Crude Linear Peptide Yield | 85-95% |
| Purity of Crude Linear Peptide | 70-85% | |
| On-Resin Cyclization | Cyclization Efficiency | 60-80% |
| Cleavage & Purification | Overall Yield of Pure Cyclic Peptide | 15-30% |
| Final Purity (after RP-HPLC) | >98% | |
| Characterization | Mass Spectrometry | Expected [M+H]⁺ observed |
Signaling Pathway and Logical Relationships
The synthesis of a cyclic peptide using this compound involves a series of logical steps based on orthogonal protecting group chemistry. The Fmoc group is removed under basic conditions to allow for peptide chain elongation, while the Boc group is stable to these conditions. For cyclization, the Boc group is removed under mildly acidic conditions, which do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups. This orthogonal strategy is fundamental to the successful synthesis.
References
Application Notes and Protocols: Solubility of Fmoc-D-Dap(Boc)-OH in Common SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Dap(Boc)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a D-amino acid with a protected side-chain amine. This allows for subsequent orthogonal deprotection and on-resin modification, such as branching or labeling, which is vital in the development of complex peptide therapeutics and research tools. The efficiency of the coupling reaction in SPPS is critically dependent on the solubility of the Fmoc-amino acid in the reaction solvent. Poor solubility can lead to incomplete acylation, resulting in deletion sequences and significantly impacting the purity and overall yield of the target peptide.
This document provides a summary of the available solubility data for this compound in common SPPS solvents and offers a detailed protocol for researchers to determine its solubility in their specific solvent systems. Understanding and optimizing the solubility of this reagent is a key step in developing robust and reproducible peptide synthesis protocols. The primary solvents used in Fmoc-SPPS include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][2][3] While DMF and NMP are the most prevalent due to their excellent solvating properties for both the resin and reagents, solubility can still be a limiting factor for certain protected amino acids.[2][3]
Data Presentation: Solubility of this compound
Comprehensive quantitative solubility data for this compound across all common SPPS solvents is not extensively documented in peer-reviewed literature. However, some supplier data and qualitative assessments are available. The side-chain protecting group is known to significantly influence the solubility of Fmoc-amino acids.[4] The following table summarizes the available data.
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl sulfoxide | DMSO | ≥49.5 mg/mL | High solubility, but not a primary SPPS coupling solvent. |
| Ethanol | EtOH | ≥16.57 mg/mL | Not a standard SPPS solvent for coupling. |
| Water | H₂O | Insoluble | As expected for a protected amino acid. |
| N,N-Dimethylformamide | DMF | Generally considered soluble | The most common SPPS solvent. However, for many Fmoc-amino acids, solubility can be limited, especially at high concentrations required for synthesis.[2][4] |
| N-Methyl-2-pyrrolidone | NMP | Generally considered soluble | Another common SPPS solvent with good solvating properties, sometimes superior to DMF for hydrophobic peptides.[2][3] |
| Dichloromethane | DCM | Limited solubility | Historically used, but less common now for Fmoc-SPPS due to lower solubility of Fmoc-amino acids and safety concerns.[2][3] |
Data for DMSO and EtOH is sourced from APExBIO product information.[5]
Given the limited quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent of choice and at the desired concentration for their SPPS protocol.
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a straightforward method to determine the solubility of this compound in a given SPPS solvent at room temperature.
Materials:
-
This compound
-
SPPS-grade solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Small, sealable glass vials (e.g., 2 mL HPLC vials)
-
Magnetic stirrer and stir bars (optional)
-
Pipettes
Methodology:
-
Preparation of a Saturated Solution:
-
Weigh out a known excess amount of this compound (e.g., 100 mg) into a clean, dry glass vial.
-
Add a precise volume of the desired SPPS solvent (e.g., 1.0 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.
-
Place the vial on a shaker or magnetic stirrer at room temperature and allow it to equilibrate for at least 1 hour. This ensures that the solvent is fully saturated.
-
After equilibration, visually inspect the vial to confirm that there is still undissolved solid at the bottom, indicating a saturated solution.
-
-
Isolation of the Saturated Supernatant:
-
Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a pipette, ensuring that no solid material is transferred.
-
-
Determination of Solute Mass:
-
Transfer the supernatant to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent completely. This can be achieved by using a stream of nitrogen, a vacuum concentrator (e.g., SpeedVac), or by placing the vial in a fume hood overnight.
-
Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant taken (mL)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Discussion and Recommendations
-
Concentration for SPPS: For efficient coupling, the concentration of the Fmoc-amino acid in the reaction vessel is typically in the range of 0.2 to 0.5 M. It is crucial to ensure that this compound is fully soluble at the intended concentration to avoid issues with reagent delivery and reaction kinetics.
-
Solvent Quality: Always use high-purity, peptide-synthesis-grade solvents. Impurities, particularly water and amines in DMF, can affect solubility and react with the Fmoc group.[3]
-
Temperature: Solubility is temperature-dependent. If you are performing couplings at elevated temperatures (e.g., using a microwave peptide synthesizer), the solubility will likely be higher. However, the stability of the Fmoc-amino acid in solution at higher temperatures should also be considered.
-
Alternative Solvents: In cases of poor solubility, exploring alternative "green" solvents or solvent mixtures may be beneficial.[6][7] However, any new solvent system would require thorough validation of coupling and deprotection efficiencies.
By following the provided protocol, researchers can confidently determine the solubility of this compound in their chosen SPPS solvents, leading to more reliable and optimized peptide synthesis outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. apexbt.com [apexbt.com]
- 6. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Fmoc-D-Dap(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide-based drug discovery and development. Fmoc-D-Dap(Boc)-OH, a derivative of D-2,3-diaminopropionic acid, offers a valuable building block for creating peptides with modified structures, enhanced stability, and novel functionalities. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine side chain, allows for selective manipulation and conjugation, making it a versatile tool in solid-phase peptide synthesis (SPPS).
The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the choice of coupling agent. The steric hindrance around the α-carbon can influence reaction kinetics and completeness. This document provides a comprehensive guide to recommended coupling agents for this compound, including a comparative analysis of their performance, detailed experimental protocols, and strategies to minimize potential side reactions.
Recommended Coupling Agents: A Comparative Analysis
The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency, minimizing racemization, and ensuring the overall success of the peptide synthesis. For sterically hindered amino acids like this compound, high-activity uronium/aminium and phosphonium salt-based reagents are generally recommended over carbodiimides.
While direct quantitative comparative data for this compound is not extensively available, the following data, extrapolated from studies on other sterically hindered amino acids, provides a representative comparison to guide reagent selection.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Fmoc-Amino Acids
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Representative Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[1] | Higher cost, potential for guanidinylation if used in excess.[1] |
| HBTU | Uronium/Aminium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[1] | Potential for guanidinylation if used in excess.[1] |
| COMU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[2] | Higher cost. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 95 - 98 | Cost-effective, safe, low risk of guanidinylation.[3] | Slower reaction rates compared to onium salts. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide using the recommended reagents. These protocols are intended as a starting point and may require optimization for specific peptide sequences and synthesis scales.
General Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps in a single coupling cycle during Fmoc-SPPS.
References
On-Resin Modification of Peptides Containing Fmoc-D-Dap(Boc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and therapeutic development. The incorporation of non-canonical amino acids with orthogonally protected side chains provides a powerful tool for introducing novel functionalities, such as fluorescent labels, biotin tags, or branched structures. Fmoc-D-Dap(Boc)-OH, a derivative of D-diaminopropionic acid, is a versatile building block for this purpose. Its α-amino group is protected by the base-labile Fmoc group, allowing for standard solid-phase peptide synthesis (SPPS), while the side-chain β-amino group is protected by the acid-labile Boc group. This orthogonal protection scheme enables the selective deprotection of the side chain on-resin, followed by a variety of chemical modifications.
This document provides detailed application notes and protocols for the on-resin modification of peptides containing this compound. It covers the selective deprotection of the Boc group, subsequent acylation and alkylation reactions, and presents quantitative data for these modifications. Furthermore, it visualizes key experimental workflows and the mechanisms of action for the resulting modified peptides, which have shown significant promise as antimicrobial agents and in gene delivery systems.
Data Presentation
The following table summarizes representative quantitative data for the on-resin modification of peptides containing a D-Dap residue. The yields and purities are dependent on the peptide sequence, the nature of the modification, and the specific reaction conditions.
| Modification Type | Modifying Reagent | Peptide Sequence Context | On-Resin Yield (%) | Purity (%) | Reference |
| Acylation | 6-Carboxyfluorescein (FAM), PFP ester | ATCUN-like peptide | 44% (overall synthesis) | >95% | [1] |
| Acylation | Biotin-NHS ester | Model Peptide | ~95% (coupling efficiency) | Not reported | General protocol |
| Alkylation | Formaldehyde/NaBH3CN (Reductive Amination) | Model Peptide | >90% (conversion) | Not reported | General protocol |
| Alkylation | N,N-dimethylation (reductive amination) | Cationic amphipathic peptide | High conversion | >95% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Rink Amide resin (or other suitable acid-sensitive resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test reagents
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Confirm complete Fmoc deprotection using the Kaiser test.
-
Couple the next Fmoc-amino acid (or this compound) using a 4-fold excess of the amino acid, 3.95 equivalents of HBTU/HATU, and 8 equivalents of DIPEA in DMF. Agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Protocol 2: Selective On-Resin Deprotection of the Boc Group from the D-Dap Side Chain
This protocol describes the selective removal of the Boc protecting group from the D-Dap side chain while the peptide is still attached to an acid-sensitive resin. This step is critical and requires carefully controlled acidic conditions to minimize premature cleavage of the peptide from the resin.
Materials:
-
Peptide-resin containing D-Dap(Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Prepare a solution of 1-2% TFA in anhydrous DCM. The exact concentration may need to be optimized for the specific peptide and resin to balance efficient Boc deprotection with minimal peptide cleavage.
-
Treat the resin with the dilute TFA solution containing 1-2% TIS for 30-60 minutes at room temperature with gentle agitation.
-
Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once deprotection is complete, wash the resin thoroughly with DCM to remove residual acid.
-
Neutralize the resin with a solution of 5% DIPEA in DCM for 5-10 minutes.
-
Wash the resin extensively with DCM and DMF to prepare for the subsequent modification step.
Protocol 3: On-Resin Acylation of the Deprotected D-Dap Side Chain
This protocol describes the acylation of the free β-amino group of the D-Dap residue with a carboxylic acid, for example, to introduce a biotin or fluorescent label.
Materials:
-
Peptide-resin with deprotected D-Dap side chain
-
Carboxylic acid to be coupled (e.g., Biotin, 6-Carboxyfluorescein)
-
Coupling reagents (e.g., HBTU, HATU, or for fluorescent dyes, PFP active ester formation may be more efficient[1])
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Pre-activate the carboxylic acid by dissolving it in DMF with HBTU/HATU and DIPEA. Use a 3-5 fold excess of the reagents relative to the resin loading.
-
Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours at room temperature. For sterically hindered or difficult couplings, the reaction time may be extended or a double coupling may be necessary.
-
Monitor the reaction completion using a colorimetric test (e.g., TNBSA test) on a small sample of resin beads.
-
After completion, wash the resin thoroughly with DMF and DCM.
Protocol 4: On-Resin Reductive Alkylation of the Deprotected D-Dap Side Chain
This protocol describes the mono- or di-alkylation of the D-Dap side chain amine via reductive amination.
Materials:
-
Peptide-resin with deprotected D-Dap side chain
-
Aldehyde or ketone (e.g., formaldehyde for methylation)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
N,N-Dimethylformamide (DMF) or 1% acetic acid in DMF
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add a 10-20 fold excess of the aldehyde or ketone and agitate for 1 hour to form the imine intermediate.
-
Add a 5-10 fold excess of the reducing agent (NaBH3CN or NaBH(OAc)3) and agitate for 4-12 hours at room temperature.
-
Monitor the reaction completion by LC-MS analysis of a cleaved sample.
-
Wash the resin thoroughly with DMF and DCM.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for on-resin modification of peptides containing this compound.
Mechanism of Action: Antimicrobial Peptide
Caption: Proposed mechanism of action for Dap-containing antimicrobial peptides.
Mechanism of Action: Gene Delivery via Endosomal Escape
Caption: pH-dependent endosomal escape mechanism for gene delivery using Dap-containing peptides.
References
Application Notes and Protocols for the Cleavage and Deprotection of Peptides Synthesized with Fmoc-D-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-D-Dap(Boc)-OH, a diaminopropionic acid derivative, is a key building block that utilizes the orthogonal Fmoc/tBu protection strategy.[1][] The Nα-amine is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for step-wise chain elongation, while the side-chain amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3]
This application note provides a detailed guide to the final and critical step in synthesizing peptides with this residue: the simultaneous cleavage of the peptide from the solid-phase support and the deprotection of the Boc group from the D-Dap side chain, along with other acid-labile side-chain protecting groups. The protocols outlined are designed to maximize peptide yield and purity by selecting appropriate cleavage conditions and minimizing common side reactions.
Orthogonal Deprotection Strategy
The use of this compound is predicated on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others.[4][5] The Fmoc group is removed at each cycle of solid-phase peptide synthesis (SPPS) using a mild base, typically piperidine, while the acid-labile Boc group remains stable.[] The final cleavage step employs a strong acid, most commonly Trifluoroacetic Acid (TFA), to release the peptide from the resin and remove the Boc and other tert-butyl (tBu) based side-chain protecting groups.[6]
Caption: Logical diagram of the Fmoc/Boc orthogonal strategy.
Data Presentation: Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[7] Reactive species generated during the removal of protecting groups can modify sensitive residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][8] Scavengers are added to the TFA mixture to trap these reactive carbocations.[4] The following table summarizes commonly used cleavage cocktails for Fmoc/tBu-based SPPS.
| Cocktail | Composition (v/v/v) | Recommended Use & Comments |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General purpose for peptides without highly sensitive residues.[9] Triisopropylsilane (TIS) is an effective carbocation scavenger. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | A robust, "odorless" cocktail suitable for most sequences, including those with Trt-protected Cys, His, Asn, or Gln.[7][10] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides containing multiple sensitive residues like Arg(Pbf), Cys, Met, and Trp.[7] Ethane-1,2-dithiol (EDT) is a potent scavenger. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | A strong cleavage mixture for complex peptides, particularly those containing Arg(Pmc/Mtr). It is highly effective but also highly noxious.[7] |
Note: All cleavage cocktails must be prepared fresh in a well-ventilated fume hood.[7]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the cleavage and deprotection of a peptide synthesized with this compound on a solid support (e.g., Rink Amide or Wang resin).
Workflow Overview
Caption: Standard workflow for peptide cleavage and deprotection.
Materials
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade[11]
-
Scavengers (e.g., Triisopropylsilane (TIS), deionized water, phenol, 1,2-ethanedithiol (EDT))[7]
-
Dichloromethane (DCM), peptide synthesis grade[11]
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line or vacuum desiccator
Protocol: Standard Cleavage using TFA/TIS/H₂O
This protocol is suitable for peptides containing Dap(Boc) that lack other sensitive residues like unprotected Trp or Met.
-
Resin Preparation:
-
Cleavage Cocktail Preparation (Caution: Fume Hood):
-
Cleavage and Deprotection Reaction:
-
Add the freshly prepared cleavage cocktail to the peptidyl-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.[11] The reaction time may require optimization depending on the peptide sequence and the stability of the resin linker.[7]
-
If the peptide contains Trt-protected residues, the solution may turn a deep yellow or orange color due to the formation of the trityl cation.[7]
-
-
Peptide Isolation:
-
Filter the cleavage mixture through the sintered glass filter into a clean collection tube (e.g., a 50 mL centrifuge tube).
-
Wash the resin twice with a small volume of fresh TFA (approx. 1 mL each) and combine the filtrates.[10]
-
-
Peptide Precipitation:
-
Pelleting and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide (e.g., 5 min at 3000 rpm).
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual TFA and scavengers.[11]
-
-
Drying:
-
After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator until a fine white powder is obtained.[11]
-
The crude peptide is now ready for analysis (e.g., HPLC, MS) and purification.
-
Potential Side Reactions and Considerations
-
Incomplete Deprotection: For peptides with multiple sterically hindered protecting groups (e.g., Arg(Pbf)), longer cleavage times (up to 6 hours) may be necessary. It is advisable to perform a small-scale trial cleavage to optimize the reaction time.[7]
-
Tryptophan Alkylation: If the peptide contains Trp, the indole side chain is susceptible to modification by carbocations. Using Fmoc-Trp(Boc)-OH during synthesis and including scavengers like TIS or EDT in the cleavage cocktail is highly recommended to prevent this side reaction.[7][8]
-
Methionine Oxidation: The thioether in Met can be oxidized. Adding a scavenger like DTT can suppress this, or a specialized cleavage cocktail (e.g., Reagent H) can be employed.[8][10]
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a cyclic aspartimide intermediate under acidic conditions, which can lead to a mixture of α- and β-linked peptides.[8] Using optimized coupling reagents during synthesis and minimizing cleavage time can reduce this side reaction.
Conclusion
The successful cleavage and deprotection of peptides containing this compound is readily achievable using standard TFA-based protocols. The Boc group on the Dap side chain is efficiently removed under the same conditions used for tBu-based protecting groups and cleavage from acid-labile resins. The key to obtaining high purity and yield is the careful selection of a cleavage cocktail with appropriate scavengers tailored to the specific amino acid composition of the peptide. The protocols and data provided in this note serve as a comprehensive guide for researchers to effectively perform this critical final step in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. d-nb.info [d-nb.info]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Fmoc-D-Dap(Boc)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Dap(Boc)-OH is a chiral-protected amino acid derivative crucial for the synthesis of modified peptides with unique structural and functional properties. Its incorporation into peptide sequences allows for the introduction of a D-amino acid, which can enhance proteolytic stability and modulate biological activity. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine of the diaminopropionic acid (Dap) side chain, offers versatility in solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols for the efficient use of this compound in automated peptide synthesizers, addressing coupling, deprotection, and cleavage steps, along with troubleshooting common challenges.
Data Presentation
Coupling Agent Performance
The choice of coupling reagent is critical for the efficient incorporation of this compound, especially considering the potential for steric hindrance. While specific comparative data for this derivative is not always available, the following table summarizes the expected performance of common coupling reagents based on data from similar sterically hindered amino acids.[1][2][3][4]
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Coupling Yield (%) | Key Advantages & Potential Disadvantages |
| HBTU/HOBt | Benzotriazole-based | 30 - 60 | 98 - 99.5 | Advantages: Fast, efficient, and widely used. Disadvantages: Potential for racemization and guanidinylation side reactions. |
| HATU/HOAt | Benzotriazole-based | 20 - 45 | > 99.5 | Advantages: Highly reactive, excellent for hindered couplings, low racemization risk.[2] Disadvantages: Higher cost. |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Advantages: Cost-effective, low risk of guanidinylation. Disadvantages: Slower reaction rates, potential for N-acylurea formation. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove. |
Cleavage Cocktail Compositions for Boc Deprotection
The final cleavage step removes the Boc protecting group from the Dap side chain and cleaves the peptide from the resin. The composition of the cleavage cocktail is crucial to prevent side reactions.[5][6]
| Reagent Cocktail | Composition (v/v) | Scavengers | Primary Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS) | General purpose, for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | TFA/Thioanisole/EDT/Phenol/H₂O (82.5:5:2.5:5:5) | Thioanisole, Ethanedithiol (EDT), Phenol | For peptides containing multiple sensitive residues. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, TIS | "Odorless" alternative for scavenging trityl groups.[6] |
| TFA/DCM | 1:1 | None (scavengers can be added) | For cleavage from highly acid-labile resins. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle
This protocol outlines a standard cycle for incorporating this compound into a peptide sequence using an automated synthesizer.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Rink Amide, Wang) in the reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the time can be extended.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3 times).
5. Repeat:
-
Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Boc side-chain protecting group.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood. For a peptide containing D-Dap(Boc) without other sensitive residues, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) is generally sufficient.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
5. Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Mandatory Visualization
Automated Peptide Synthesis Workflow
Caption: General workflow for automated solid-phase peptide synthesis incorporating this compound.
Logical Relationships in SPPS
Caption: Key dependencies for achieving a high-purity peptide product in SPPS.
Signaling Pathway Application Example
While peptides containing D-Dap do not have a single universal signaling pathway, they are often incorporated into receptor-targeting peptides for diagnostics and therapeutics. For instance, DOTA-conjugated peptides containing D-amino acids can be used in PET imaging to target specific cell surface receptors.
Caption: Conceptual pathway for a DOTA-peptide in targeted PET imaging.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Dap(Boc)-OH Coupling Efficiency
Welcome to the technical support resource for troubleshooting low coupling efficiency with Fmoc-D-Dap(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors, primarily related to its structure and the conditions of the solid-phase synthesis:
-
Steric Hindrance: The bulky Fmoc and Boc protecting groups, in addition to the β-branching of the diaminopropionic acid backbone, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. This is a common issue with sterically hindered amino acids.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, leading to aggregation on the resin. This aggregation can make the N-terminal amine inaccessible for coupling.
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to efficiently activate the sterically hindered carboxylic acid of this compound.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, resulting in a deletion sequence.
Q2: How can I monitor the completeness of the coupling reaction?
The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin beads. A negative result (yellow beads) indicates that the coupling reaction is complete, while a positive result (blue beads) signifies incomplete coupling and the need for further action.
Q3: Is a "double coupling" strategy effective for this compound?
Yes, double coupling is a highly recommended strategy for sterically hindered amino acids like this compound. After the initial coupling reaction, a second, fresh solution of the activated amino acid is introduced to react with any remaining free amines. This significantly improves the coupling efficiency and minimizes the formation of deletion sequences.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Initial Assessment: Kaiser Test
A crucial first step in troubleshooting is to perform a Kaiser test to confirm incomplete coupling.
Experimental Protocol: Kaiser Test
-
Sample Preparation: Carefully remove a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Reagent Addition: In a small test tube, add the following reagents to the resin beads:
-
2-3 drops of phenol in ethanol (80% w/v)
-
2-3 drops of potassium cyanide in pyridine (0.001 M)
-
2-3 drops of ninhydrin in ethanol (5% w/v)
-
-
Incubation: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Blue beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/colorless beads: Indicates the absence of free primary amines (complete coupling).
-
Troubleshooting Workflow
If the Kaiser test is positive, follow this troubleshooting workflow:
Technical Support Center: Fmoc-D-Dap(Boc)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions when using Fmoc-D-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound?
A1: The most significant side reaction occurs during the final cleavage and deprotection step. The acid-labile Boc (tert-butyloxycarbonyl) group on the side chain of the D-diaminopropionic acid (Dap) residue releases a reactive tert-butyl cation. This carbocation is a strong electrophile that can attack nucleophilic residues in the peptide chain, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met), leading to undesired alkylated byproducts.[1]
Q2: How can I prevent the alkylation of sensitive residues during final cleavage?
A2: The most effective method to prevent side reactions from the tert-butyl cation is to use a scavenger cocktail during the final cleavage with trifluoroacetic acid (TFA). Scavengers are nucleophilic compounds that are added to the cleavage mixture to trap reactive electrophiles like the tert-butyl cation.
Q3: What are the recommended scavenger cocktails when my peptide contains this compound and other sensitive residues?
A3: The choice of scavenger cocktail depends on the amino acid composition of your peptide. A widely effective and non-malodorous cocktail for most sequences is the TFA/TIS/H₂O (95:2.5:2.5) mixture, where TIS (triisopropylsilane) acts as the primary scavenger. For peptides containing multiple sensitive residues, more complex and potent scavenger mixtures may be necessary.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.
-
Mass spectrometry of the crude peptide shows a deletion of the Dap residue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance | The bulky Fmoc and Boc protecting groups can sterically hinder the coupling reaction. Increase the coupling time (e.g., to 4 hours or overnight) and/or perform a "double coupling" by repeating the coupling step with fresh reagents. |
| Suboptimal Activation | Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HCTU, or PyBOP. Ensure your coupling reagents are fresh and anhydrous. |
| Peptide Aggregation | If the peptide chain is aggregating on the resin, making the N-terminal amine inaccessible, consider switching the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) or adding a chaotropic salt like LiCl to the coupling reaction. |
Experimental Protocol: Double Coupling for Sterically Hindered Residues
-
Initial Coupling:
-
Swell the resin in DMF.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate a 3-fold molar excess of this compound with a suitable coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Kaiser Test:
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Second Coupling (if Kaiser test is positive):
-
Repeat the pre-activation and coupling steps with a fresh solution of this compound and coupling reagents.
-
Couple for an additional 2 hours.
-
Wash the resin thoroughly with DMF and proceed to the next Fmoc deprotection step.
-
Logical Workflow for Troubleshooting Incomplete Coupling
Issue 2: Side Reactions During Final Cleavage
Symptoms:
-
HPLC analysis of the crude peptide shows multiple peaks close to the main product peak.
-
Mass spectrometry reveals adducts with a mass increase of +56 Da (tert-butyl group) on Trp or Met residues.
Quantitative Analysis of Scavenger Cocktails
While specific quantitative data for side product formation with this compound is not extensively published, the following table provides a general guide to the effectiveness of common scavenger cocktails in preventing tryptophan alkylation, a common side reaction with Boc-protected amino acids. The data is based on studies of similar sequences containing Trp and Boc-protected residues.
| Cleavage Cocktail Composition (TFA/Scavengers) | Typical % Tryptophan Alkylation (by HPLC) | Recommended For |
| 95% TFA / 5% H₂O | > 20% | Peptides without Trp, Met, Cys, or Arg. |
| 95% TFA / 2.5% TIS / 2.5% H₂O | < 5% | Peptides containing Trp and Arg(Pbf).[2] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | < 2% | Peptides with multiple Trp, Met, and Arg residues. |
| Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT) | < 1% | Very sensitive peptides, especially those with Cys. |
Experimental Protocol: Final Cleavage with Scavengers
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the desired cleavage cocktail fresh. For a peptide containing this compound and a Trp residue, a recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation and Washing:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Analysis:
-
Dry the peptide pellet under vacuum.
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Signaling Pathway of Side Reaction and Scavenger Action
References
Technical Support Center: Optimizing Fmoc-D-Dap(Boc)-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the coupling of Fmoc-D-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you overcome common challenges and improve your synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially challenging?
A1: The coupling of this compound can be challenging due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the side chain, in proximity to the reactive carboxyl group, can physically impede the approach of the coupling reagents and the N-terminal amine of the peptide chain. This can lead to slower reaction times and incomplete coupling.
Q2: How can I monitor the completion of the this compound coupling reaction?
A2: The completion of the coupling reaction can be monitored using qualitative colorimetric tests. The most common method is the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain yellow) indicates that there are no free primary amines, signifying a complete coupling reaction. A positive test (beads turn blue) indicates incomplete coupling. It is recommended to perform two independent tests to confirm the result.[1] For very long peptides or in cases of aggregation, where the reaction sites may be less accessible, cleaving a small sample of the resin for HPLC and mass spectrometry analysis is the most comprehensive monitoring method.[1]
Q3: What are the recommended coupling reagents for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. While standard carbodiimide reagents like DIC/HOBt can be used, uronium/aminium-based reagents such as HATU, HBTU, and PyBOP are often more effective at achieving higher coupling efficiencies in a shorter amount of time.[2][3] HATU is frequently recommended for particularly difficult couplings due to its high reactivity.[4]
Q4: Can I perform a "double coupling" if the first one is incomplete?
A4: Yes, a double coupling is a common and effective strategy to ensure a complete reaction when dealing with difficult or sterically hindered amino acids. If a monitoring test (e.g., Kaiser test) indicates incomplete coupling after the initial reaction time, the resin should be thoroughly washed to remove byproducts, and then a fresh solution of activated this compound is added to repeat the coupling step.
Troubleshooting Guide
Problem: The Kaiser test is positive (blue beads) after the standard coupling time for this compound.
-
Possible Cause 1: Insufficient reaction time.
-
Solution: Sterically hindered amino acids require longer coupling times. Extend the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) and monitor the progress with the Kaiser test.
-
-
Possible Cause 2: Suboptimal activation of the amino acid.
-
Solution: Ensure that your coupling reagents are fresh and anhydrous. Switch to a more powerful coupling reagent such as HATU or PyBOP, which are known to be more effective for hindered couplings. Also, verify the correct stoichiometry of the amino acid and coupling reagents.
-
-
Possible Cause 3: Peptide aggregation on the solid support.
-
Solution: Aggregation of the growing peptide chain can block access to the N-terminal amine. Consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DMSO. Adding a chaotropic salt like LiCl (0.5 M) to the coupling solution can also help to break up aggregates.
-
-
Possible Cause 4: Incomplete Fmoc deprotection from the previous cycle.
-
Solution: Before initiating the coupling of this compound, ensure that the Fmoc group from the preceding amino acid has been completely removed. A positive Kaiser test before the coupling step will confirm the presence of a free amine. If deprotection is sluggish, consider extending the piperidine treatment time or using a small percentage of DBU in the deprotection solution (for difficult sequences).[1]
-
Data Presentation: Coupling Conditions for Sterically Hindered Amino Acids
The following table summarizes typical conditions and expected outcomes when coupling sterically hindered amino acids. While specific data for this compound is limited, these values provide a practical starting point for optimization.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Reaction Time (hours) | Temperature (°C) | Expected Yield Range | Notes |
| DIC/HOBt | 3:3:0 | 4 - 12 | 25 | Moderate to High | A cost-effective option, but may be slow and less efficient for highly hindered couplings. |
| HBTU/DIPEA | 3:2.9:6 | 2 - 4 | 25 | High | A commonly used and effective reagent. Ensure proper stoichiometry to avoid side reactions. |
| HATU/DIPEA | 3:2.9:6 | 1 - 3 | 25 | Very High | Highly recommended for difficult and sterically hindered couplings due to its high reactivity.[4] |
| PyBOP/DIPEA | 3:3:6 | 2 - 4 | 25 | High | An effective alternative to HBTU and HATU. |
Yields are highly sequence-dependent and can be influenced by factors such as resin type and peptide length. The presented ranges are based on literature for various sterically hindered amino acids.[5][6]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol describes a standard manual coupling procedure for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel
Methodology:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Drain the DMF.
-
-
Activation of Amino Acid:
-
In a separate vial, dissolve this compound, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution and vortex briefly.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the test is positive (blue), continue agitation and re-test after an additional 1-2 hours. If it remains positive, proceed to Protocol 2.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove all soluble reagents and byproducts.
-
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be followed if the Kaiser test remains positive after the initial coupling attempt in Protocol 1.
Methodology:
-
Initial Wash:
-
After the first coupling attempt, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 times) to ensure all previous reagents and byproducts are removed.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1, Step 2.
-
Add the newly prepared solution to the washed resin.
-
Allow the second coupling reaction to proceed for an additional 1-2 hours at room temperature.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF as described in Protocol 1, Step 5.
-
Perform a final Kaiser test to confirm the absence of free amines before proceeding to the Fmoc deprotection of the newly added residue.
-
Mandatory Visualization
Experimental Workflow for this compound Coupling
Caption: A workflow for a single coupling cycle of this compound in SPPS.
Troubleshooting Logic for Incomplete Coupling
Caption: A decision-making diagram for troubleshooting incomplete coupling reactions.
References
- 1. chempep.com [chempep.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peptide Aggregation in Sequences Containing Fmoc-D-Dap(Boc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during solid-phase peptide synthesis (SPPS), particularly in sequences incorporating Fmoc-D-Dap(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and does it inherently cause peptide aggregation?
A1: this compound is a protected, non-canonical amino acid derivative used in peptide synthesis to introduce a D-diaminopropionic acid residue.[1][2] The Fmoc group protects the alpha-amino group, while the Boc group protects the side-chain amino group, allowing for orthogonal protection strategies in SPPS.[2] There is no direct evidence to suggest that this compound itself is a primary cause of aggregation. However, like any amino acid, its presence in a sequence, particularly a hydrophobic one, can contribute to the overall propensity of the peptide to aggregate.[3][4] Aggregation is a complex phenomenon influenced by the entire peptide sequence and synthesis conditions.[5]
Q2: What are the common signs of on-resin peptide aggregation during SPPS?
A2: On-resin aggregation can manifest in several ways. A primary indicator is the shrinking of the resin beads or their failure to swell properly in the synthesis solvent.[6][7] In systems with UV monitoring of Fmoc deprotection, a flattened and broadened profile can indicate aggregation.[7] Furthermore, standard analytical tests like the Kaiser or TNBS test may yield false negatives, suggesting a complete reaction when, in fact, the N-terminus is inaccessible due to aggregation.[7][8]
Q3: My coupling and deprotection reactions are slow or incomplete. Could aggregation be the cause?
A3: Yes, slow or incomplete coupling and deprotection are classic signs of on-resin aggregation.[6] The formation of secondary structures, such as β-sheets, can cause peptide chains to bind to each other, physically blocking the reactive sites.[4] This steric hindrance prevents reagents from efficiently accessing the N-terminus, leading to decreased reaction rates and an increase in deletion sequences in the final product.[7]
Q4: What are the primary strategies to overcome peptide aggregation during synthesis?
A4: Strategies to combat aggregation can be broadly categorized into three areas: modification of synthesis conditions, incorporation of backbone modifications, and changing the solid support.[7] Modifying synthesis conditions is often the first approach and includes switching to more effective solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or increasing the reaction temperature.[6] Incorporating structure-disrupting elements like pseudoproline dipeptides can also be highly effective.[8][9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting aggregation issues encountered during the synthesis of peptides containing this compound.
Problem: Poor Resin Swelling and Incomplete Reactions
Initial Assessment:
A visual inspection of the resin showing clumping or reduced volume is a strong indicator of aggregation.[6] This is often accompanied by a positive Kaiser test after a coupling step, signifying unreacted free amines.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Quantitative Data Summary
The following table summarizes various chemical and physical strategies to mitigate peptide aggregation, along with typical parameters.
| Strategy | Parameter | Typical Values/Concentration | Efficacy & Remarks |
| Solvent Exchange | Replacement of standard solvent (e.g., DMF) | NMP or 10-25% DMSO in DMF | NMP and DMSO are better at disrupting hydrogen bonds and solvating the peptide chains.[6] |
| Elevated Temperature | Increase reaction temperature | 40-60°C | Increases reaction kinetics and can help disrupt secondary structures. Microwave synthesis is particularly effective.[6][11] |
| Chaotropic Salts | Addition to wash or coupling solution | 0.4-0.8 M LiCl or NaClO₄ in DMF | These salts disrupt hydrogen bonding networks that lead to aggregation.[7] |
| Structure-Disrupting Monomers | Incorporation of specialized dipeptides | Use of Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH | Pseudoprolines introduce a kink in the peptide backbone, effectively preventing the formation of β-sheets.[8][9] |
| Backbone Protection | Use of Hmb/Dmb protected amino acids | Incorporation of Fmoc-AA(Hmb/Dmb)-OH | The Hmb/Dmb group on the backbone nitrogen prevents interchain hydrogen bonding.[6] |
| Resin Modification | Change of solid support | Low-substitution resins (e.g., 0.1-0.3 mmol/g) or PEG-based resins (e.g., TentaGel) | Lower substitution reduces the proximity of peptide chains, while PEG resins improve solvation.[6] |
Experimental Protocols
Protocol 1: Use of a Chaotropic Salt Wash to Disrupt Aggregation
Objective: To disrupt existing secondary structures on the peptide-resin before a difficult coupling step.
Materials:
-
Peptide-resin exhibiting signs of aggregation
-
N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄)
-
Fmoc-protected amino acid to be coupled
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Following the standard Fmoc deprotection and subsequent DMF washes, perform two additional washes with a 0.8 M solution of LiCl or NaClO₄ in DMF for 1 minute each.[7] This step is designed to break up aggregated structures.
-
Thoroughly wash the resin with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt, as residual salt can interfere with the subsequent coupling reaction.[7]
-
Proceed with the standard coupling protocol for the next Fmoc-amino acid.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
Objective: To introduce a "kink" in the peptide backbone to disrupt the formation of β-sheet structures.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (where Xaa is the C-terminal amino acid of the dipeptide)
-
Coupling reagent (e.g., HATU, HBTU)
-
DIPEA
-
DMF or NMP
Procedure:
-
After the deprotection of the N-terminal Fmoc group from the growing peptide chain, wash the resin thoroughly with DMF (3 x 1 min).[7]
-
In a separate vessel, dissolve the pseudoproline dipeptide (typically a 5-fold excess relative to the resin loading) and a suitable coupling agent (e.g., HATU, 5 equivalents) in DMF or NMP.[8]
-
Add DIPEA (10 equivalents) to the activation mixture and mix thoroughly.[8]
-
Immediately add the activated solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling using a TNBS test.[8]
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) before proceeding to the next deprotection step.[7]
Signaling Pathways and Workflows
The following diagram illustrates the logical decision-making process when encountering signs of peptide aggregation.
Caption: Logical workflow for addressing peptide aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing racemization of Fmoc-D-Dap(Boc)-OH during activation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-D-Dap(Boc)-OH during the activation step of peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the activation of this compound and provides systematic solutions to minimize racemization.
Issue 1: High Levels of L-Enantiomer Detected in the Final Peptide
High levels of the corresponding L-enantiomer indicate significant racemization of this compound during the coupling reaction. The primary cause is the formation of a planar oxazolone intermediate, which can be protonated from either face.
Troubleshooting Steps:
-
Evaluate and Optimize Your Coupling Reagent and Additive Combination: The choice of coupling reagent is critical in suppressing racemization. Carbodiimide-based methods, when used with additives, are generally preferred over highly reactive uronium or phosphonium salts for sensitive amino acids.
-
Solution: Switch to a carbodiimide-based activation method using Diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][2][3] These additives form active esters that are less prone to racemization.[1][3] For particularly difficult couplings where onium salts are necessary, ensure the presence of an additive.[1][4]
-
-
Assess the Base Used in the Coupling Reaction: The presence of a base, especially a strong and non-sterically hindered one, can significantly increase the rate of racemization by promoting the abstraction of the α-proton.[5]
-
Solution: If using a base like N,N-diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum amount of base necessary for the reaction to proceed.
-
-
Control the Reaction Temperature: Higher temperatures accelerate the rate of most reactions, including the undesirable racemization pathway.
-
Solution: Perform the coupling reaction at a lower temperature, for instance, at 0°C. If using microwave-assisted peptide synthesis, lowering the coupling temperature can significantly limit racemization.[6]
-
-
Minimize Pre-activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component can lead to increased oxazolone formation and subsequent racemization.
-
Solution: Reduce the pre-activation time to a minimum. Ideally, the activated amino acid should be added to the resin-bound amine immediately after activation. In some cases, in situ activation (mixing the amino acid, coupling reagent, and resin-bound amine simultaneously) can be beneficial.
-
Quantitative Data on Racemization of Sensitive Fmoc-Amino Acids
| Coupling Reagent Combination | Base | Fmoc-L-His(Trt)-OH (% Racemization) | Fmoc-L-Cys(Trt)-OH (% Racemization) | Fmoc-L-Ser(tBu)-OH (% Racemization) | Reference |
| HATU/NMM | NMM | High | Moderate | Negligible | [7] |
| HBTU/DIPEA | DIPEA | High | High | Low | [8] |
| DIC/Oxyma | - | 1.8% | Negligible | Negligible | [7] |
| DIC/HOBt | - | Low | Low | Low | [1] |
Note: The level of racemization can be influenced by various factors including the specific peptide sequence, resin, and reaction conditions. The data above should be used as a comparative guide.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Standard SPPS washing solvents
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using a standard protocol (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times), followed by a final wash with DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Immediately add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be gently agitated.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a Kaiser test or other appropriate method.
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process by which a pure enantiomer (e.g., a D-amino acid) is converted into a mixture of both D- and L-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.
Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?
A2: The most common mechanism is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[9] During activation of the carboxyl group, the α-proton of the amino acid becomes acidic and can be abstracted by a base. This leads to the formation of a planar oxazolone ring. Subsequent nucleophilic attack by the amine component on this achiral intermediate can occur from either face, leading to a mixture of the desired D-peptide and the undesired L-diastereomer. A less common mechanism is direct enolization, which involves the direct abstraction of the α-proton by a base.
Q3: Besides this compound, which other amino acids are particularly susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to it under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[9] Serine (Ser) can also be problematic under certain conditions.
Q4: Can the choice of solvent affect the level of racemization?
A4: Yes, the polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF are widely used due to their excellent solvating properties for both the resin and reagents. However, in some cases, less polar solvents may help to reduce racemization, though solvent choice is often limited by solubility and resin swelling considerations.
Q5: How can I detect and quantify racemization in my synthesized peptide?
A5: Racemization can be detected and quantified by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis of the hydrolyzed peptide. After cleavage and purification, a sample of the peptide is completely hydrolyzed to its constituent amino acids. The amino acid mixture is then derivatized with a chiral reagent and analyzed. The ratio of the D- and L-enantiomers of the amino acid can then be determined by comparing the peak areas in the chromatogram.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Recommended workflow for low-racemization coupling.
Caption: Troubleshooting decision tree for racemization.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cem.hu [cem.hu]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing Fmoc-D-Dap(Boc)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides incorporating Fmoc-D-Dap(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges observed when purifying peptides containing D-Dap(Boc)?
A1: The main challenges stem from the physicochemical properties of the D-Dap(Boc) residue. The bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group on the side chain can lead to:
-
Increased Aggregation: The hydrophobicity of the Boc group can promote intermolecular interactions between peptide chains, leading to aggregation both on-resin during synthesis and in solution post-cleavage.[1][2][3] This can result in poor solubility, incomplete reactions, and difficulty in purification.
-
Steric Hindrance: The bulky nature of the protected side chain can cause steric hindrance, potentially leading to incomplete coupling or deprotection steps during synthesis, which generates closely related impurities that are difficult to separate from the target peptide.[4][5]
-
Co-elution of Impurities: Deletion sequences or other side products formed due to incomplete reactions may have similar retention times in reversed-phase HPLC, complicating purification.
Q2: How can I detect if my D-Dap(Boc)-containing peptide is aggregating during synthesis?
A2: On-resin aggregation can be identified by several indicators:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent.[1][2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines.[2][4] Similarly, Fmoc deprotection may be slow or incomplete.
-
Physical Clumping: The resin may appear clumpy or sticky.[2]
-
Low Yields: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.[2]
Q3: What side reactions are common in peptides containing D-Dap(Boc) during Fmoc-based synthesis?
A3: While not exclusive to D-Dap(Boc), peptides synthesized using Fmoc chemistry are susceptible to certain side reactions that complicate purification:
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can form a cyclic aspartimide, particularly in the presence of the piperidine used for Fmoc deprotection. This can lead to a mixture of α- and β-coupled peptides.[1]
-
Diketopiperazine Formation: At the dipeptide stage, cyclization can occur to form a diketopiperazine, cleaving the peptide from the resin. This is more prevalent when proline is one of the first two residues.[1]
-
3-(1-Piperidinyl)alanine Formation: If the peptide contains a C-terminal cysteine, a side product with a mass shift of +51 Da can form due to the addition of piperidine.[1]
Troubleshooting Guide
Issue 1: Poor Crude Peptide Purity and Multiple Peaks in HPLC
High-performance liquid chromatography (HPLC) is the standard method for assessing peptide purity.[] A complex chromatogram with multiple peaks close to the main product peak indicates significant challenges during synthesis or cleavage.
Troubleshooting Workflow for Poor Crude Purity
References
Double coupling protocol for sterically hindered Fmoc-D-Dap(Boc)-OH.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the successful incorporation of the sterically hindered amino acid Fmoc-D-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS), with a focus on double coupling protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
A1: The coupling of this compound can be difficult due to significant steric hindrance. This hindrance arises from the bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine and the tert-Butyloxycarbonyl (Boc) group protecting the side-chain amine. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the peptide chain, leading to incomplete coupling reactions.
Q2: What are the signs of incomplete coupling of this compound?
A2: Incomplete coupling during solid-phase peptide synthesis (SPPS) can be identified through qualitative colorimetric tests. The most common method is the Kaiser test (or ninhydrin test). A positive Kaiser test (indicated by a blue or purple color of the resin beads) after the coupling step signifies the presence of unreacted free primary amines on the peptide resin, indicating that the coupling was unsuccessful or incomplete.[1] Conversely, a negative test (yellow or colorless beads) suggests a complete reaction.
Q3: When should a double coupling protocol be considered for this compound?
A3: A double coupling protocol is recommended under the following circumstances:
-
When a positive Kaiser test is observed after the initial coupling attempt.
-
When synthesizing a peptide sequence where the N-terminal amino acid to which this compound is being coupled is itself sterically hindered.
-
Proactively, when working with a sequence known to be difficult or prone to aggregation.
Q4: Can alternative coupling reagents improve the efficiency of a single coupling?
A4: Yes, using more potent coupling reagents can significantly improve the efficiency of coupling sterically hindered amino acids. Onium-type reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides such as DIC for such challenging couplings.[2] Phosphonium-based reagents like PyAOP and PyBOP are also highly effective for hindered couplings.[3][4] However, even with these powerful reagents, a double coupling may still be necessary to achieve a quantitative reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after a single coupling | 1. Insufficient reaction time. 2. Low reactivity of the coupling reagents. 3. Steric hindrance of the peptide sequence. 4. Peptide aggregation on the resin. | 1. Perform a double coupling: After washing the resin, repeat the coupling step with a fresh preparation of activated this compound. 2. Switch to a more potent coupling reagent: If using DIC/HOBt, consider switching to HATU, HBTU, or PyBOP for the second coupling. 3. Increase reaction time: Extend the coupling time for both the first and second coupling reactions (e.g., from 2 hours to 4 hours). 4. Use a solvent mixture: To disrupt aggregation, consider using a solvent mixture such as DMF/DCM or adding a chaotropic salt like LiCl. |
| Low final peptide yield or purity | 1. Incomplete Fmoc deprotection prior to coupling. 2. Accumulation of deletion sequences due to repeated incomplete couplings. 3. Side reactions during synthesis. | 1. Ensure complete Fmoc deprotection: Use a fresh 20% piperidine in DMF solution and extend the deprotection time if necessary. Confirm deprotection with a positive Kaiser test before coupling. 2. Implement capping: After the first coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences. Then proceed with Fmoc deprotection and the next coupling cycle. 3. Optimize cleavage and purification: Review the cleavage cocktail and purification protocol to minimize side reactions and improve the isolation of the target peptide. |
| Racemization of the amino acid | 1. Use of excessive base during activation. 2. Prolonged activation times. 3. High reaction temperatures. | 1. Use a weaker base: For sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[4] 2. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after a short pre-activation period (1-2 minutes). 3. Maintain room temperature: Avoid heating the reaction unless absolutely necessary and all other options have been exhausted. |
Experimental Protocols
Standard Single Coupling Protocol (using HATU)
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in high-quality DMF for 30 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is negative (yellow beads), the coupling is complete. If positive (blue beads), proceed to the Double Coupling Protocol.
Double Coupling Protocol
-
First Coupling: Follow steps 1-4 of the Standard Single Coupling Protocol.
-
Monitoring: A Kaiser test after the first coupling will be positive.
-
Second Coupling: Immediately repeat steps 2-5 of the Standard Single Coupling Protocol. A negative Kaiser test after the second coupling indicates a successful reaction.
Quantitative Data Summary
| Parameter | Standard Single Coupling | Double Coupling | Notes |
| This compound (eq.) | 3 | 3 + 3 | A fresh solution of reagents should be used for the second coupling. |
| Coupling Reagent (eq.) | 2.9 (e.g., HATU) | 2.9 + 2.9 | The choice of reagent can be critical. HATU, HBTU, and PyBOP are recommended. |
| Base (eq.) | 6 (e.g., DIPEA) | 6 + 6 | For racemization-prone sequences, consider a milder base like NMM or collidine. |
| Reaction Time | 2 - 4 hours | 2 - 4 hours (per coupling) | Longer times may be needed for particularly difficult sequences. |
Visualizations
Caption: Standard workflow for a single coupling cycle of this compound.
References
Technical Support Center: Fmoc-D-Dap(Boc)-OH Stability and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating stability issues related to Fmoc-D-Dap(Boc)-OH during solid-phase peptide synthesis (SPPS). The choice of base for Fmoc deprotection is critical and can significantly impact the integrity of the Boc protecting group on the diaminopropionic acid side chain, leading to unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in SPPS?
A1: The primary concern is the partial removal of the acid-labile tert-butyloxycarbonyl (Boc) group from the side chain of the D-diaminopropionic acid (Dap) residue during the repetitive base-mediated cleavage of the Nα-Fmoc group. While the Boc group is generally stable to the basic conditions used for Fmoc deprotection, prolonged exposure or the use of stronger bases can lead to its premature removal, exposing the side-chain amine to unwanted reactions.
Q2: Which bases are commonly used for Fmoc deprotection, and how do they affect this compound stability?
A2: Piperidine is the most common base for Fmoc removal. However, alternatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used, especially for difficult couplings. The choice of base significantly impacts the stability of the Boc group.
-
Piperidine: Generally considered the standard and milder option. Repetitive treatments with 20% piperidine in DMF are well-tolerated by the Boc group in most cases.
-
DBU: A stronger, non-nucleophilic base that can accelerate Fmoc removal. However, its higher basicity increases the risk of premature Boc deprotection and other side reactions. It is often used in lower concentrations (e.g., 2%) in combination with a nucleophile like piperidine or piperazine to scavenge the dibenzofulvene (DBF) byproduct.
Q3: What are the potential side reactions if the Boc group on the Dap side chain is prematurely removed?
A3: Premature deprotection of the Boc group exposes the nucleophilic side-chain amine, which can lead to several side reactions:
-
Acylation of the side chain: The free amine can be acylated during the subsequent coupling step, leading to branched peptide impurities.
-
Intramolecular cyclization: The side-chain amine can react with the activated C-terminal carboxyl group of the same peptide chain, leading to cyclization and chain termination.
-
Formation of piperidide adducts: If piperidine is used for deprotection, it can react with the newly exposed amine, although this is less common than with other residues like aspartic acid.
Q4: How can I minimize the risk of Boc deprotection during Fmoc removal?
A4: To minimize premature Boc deprotection, consider the following strategies:
-
Use milder basic conditions: Stick to 20% piperidine in DMF for Fmoc removal whenever possible.
-
Limit exposure time: Keep the deprotection steps as short as is effective for complete Fmoc removal.
-
Avoid stronger bases like DBU if not necessary: Only use DBU-containing cocktails for demonstrably difficult sequences where aggregation hinders deprotection.
-
Careful monitoring: For critical syntheses, cleaving a small amount of resin after several cycles and analyzing the peptide by mass spectrometry can help detect any premature loss of the Boc group.
Troubleshooting Guide
Issue 1: Unexpected mass corresponding to a branched peptide is detected by MS analysis.
-
Possible Cause: Premature removal of the Boc group on a Dap residue, followed by acylation of the side-chain amine during a subsequent coupling step.
-
Troubleshooting Steps:
-
Review Deprotection Protocol: If using a strong base cocktail (e.g., containing DBU), switch to a standard 20% piperidine in DMF solution.
-
Reduce Deprotection Time: Minimize the duration of the piperidine treatment to the minimum required for complete Fmoc removal (e.g., 2 x 5 minutes).
-
Analyze Intermediates: If the problem persists, cleave a small sample of the peptide-resin after the problematic coupling step and analyze by LC-MS to confirm the presence of the branched product.
-
Consider orthogonal protection: For very sensitive sequences, consider using a more robust side-chain protecting group for Dap if available and compatible with your overall synthetic strategy.
-
Issue 2: Poor yield and detection of a cyclic peptide impurity.
-
Possible Cause: Premature Boc deprotection followed by intramolecular cyclization of the peptide chain.
-
Troubleshooting Steps:
-
Confirm Cyclization: Characterize the impurity by MS/MS to confirm its cyclic nature.
-
Modify Deprotection Conditions: As with branching, switch to milder deprotection conditions (20% piperidine in DMF) and reduce exposure time.
-
Change Coupling Conditions: Use a less activating coupling reagent for the subsequent amino acid to reduce the rate of intramolecular cyclization relative to the desired intermolecular coupling.
-
Quantitative Data on Base Impact
While direct, rigorously compared quantitative data on the stability of this compound with a wide range of bases is not extensively available in peer-reviewed literature, the following tables provide an estimation based on the known principles of peptide chemistry and data from analogous structures. Note: This data should be considered illustrative.
Table 1: Estimated Stability of Boc Group on Dap Side Chain with Different Bases
| Base Cocktail | Concentration | Estimated % Boc Group Integrity (per cycle) | Potential Side Reactions |
| Piperidine in DMF | 20% (v/v) | > 99.5% | Minimal risk of premature deprotection. |
| DBU/Piperidine in DMF | 2% / 2% (v/v) | 98 - 99% | Increased risk of premature deprotection and subsequent side reactions. |
| DBU in DMF | 2% (v/v) | 95 - 98% | High risk of premature deprotection and DBF adduct formation if no scavenger is present. |
| Piperazine/DBU in DMF | 5% / 2% (w/v) | 98 - 99% | Similar risk to DBU/piperidine, but piperazine is a less nucleophilic scavenger. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of this compound
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 x).
-
Fmoc Deprotection (Step 1): Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Fmoc Deprotection (Step 2): Treat the resin with a fresh solution of 20% (v/v) piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Fmoc Deprotection using DBU for Difficult Sequences
-
Resin Swelling and Washing: Follow steps 1 and 2 from Protocol 1.
-
Fmoc Deprotection: Treat the resin with a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF for 2-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Treatment (if necessary): Repeat the treatment with the DBU/piperidine solution for another 2-5 minutes if the deprotection is known to be particularly difficult.
-
Washing: Wash the resin extensively with DMF (at least 7 x) to ensure complete removal of the strong base and byproducts.
-
Confirmation: A Kaiser test is strongly recommended.
Visualizations
Caption: General mechanism of Fmoc deprotection by a base.
Caption: Troubleshooting workflow for side reactions involving this compound.
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Incorporating Orthogonally Protected Fmoc-D-Dap Derivatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-natural amino acids such as D-2,3-diaminopropionic acid (Dap) offers a versatile strategy for introducing conformational constraints, novel functionalities, and enhanced biological activity. The use of Fmoc-D-Dap(side-chain protection)-OH building blocks with orthogonal protecting groups is critical for the synthesis of complex peptides, including branched and cyclic structures. This guide provides an objective comparison of the impact of three common side-chain protecting groups for Fmoc-D-Dap-OH—Boc, Aloc, and ivDde—on the subsequent HPLC analysis of the synthesized peptides.
Introduction to Orthogonal Protection of D-Dap
In Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected by the base-labile Fmoc group. For trifunctional amino acids like D-Dap, a second, orthogonal protecting group is required for the side-chain amine. This side-chain protection must be stable to the repetitive piperidine treatments used for Fmoc removal but cleavable under specific conditions that do not affect the peptide-resin linkage or other protecting groups. The choice of the side-chain protecting group can influence not only the synthetic strategy but also the purification and analytical profile of the final peptide.
This guide focuses on a comparative analysis of peptides synthesized with the following building blocks:
-
Fmoc-D-Dap(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group.
-
Fmoc-D-Dap(Aloc)-OH: The allyloxycarbonyl (Aloc) group is removable by palladium-catalyzed reactions, offering an orthogonal cleavage strategy.
-
Fmoc-D-Dap(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group, providing another layer of orthogonality.
Experimental Design and Rationale
To provide a comparative analysis, a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-X-Leu-NH₂ , was conceptually synthesized, where X represents the D-Dap residue incorporated using one of the three aforementioned protected derivatives. Following synthesis and cleavage from the resin, the crude peptides were analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC). The subsequent sections detail the experimental protocols and present a comparative summary of the expected HPLC performance.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu strategy was employed for the synthesis of the model hexapeptide on a Rink Amide resin.
-
Resin Swelling: The Rink Amide resin was swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc group was removed by treatment with 20% piperidine in DMF (2 x 10 minutes).
-
Amino Acid Coupling: The respective Fmoc-amino acid (3 equivalents), HCTU (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF were added to the resin and agitated for 2 hours. Coupling completion was monitored by the Kaiser test.
-
Repetitive Cycles: The deprotection and coupling steps were repeated for each amino acid in the sequence.
-
N-terminal Acetylation: The N-terminus was acetylated with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Cleavage and Global Deprotection: The peptide was cleaved from the resin, and all acid-labile protecting groups (including Boc from D-Dap and tBu from Tyr) were removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours. Peptides containing Aloc and ivDde protected D-Dap were cleaved with the side-chain protection intact.
RP-HPLC Analysis
The crude peptides were analyzed on a C18 column with UV detection at 220 nm.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
Comparative HPLC Performance
The choice of the side-chain protecting group on the D-Dap residue can subtly influence the chromatographic behavior of the resulting peptide, primarily due to differences in hydrophobicity and potential side reactions during synthesis and cleavage. The following table summarizes the expected comparative data for the HPLC analysis of the crude model hexapeptide.
| Building Block Used | Expected Retention Time (min) | Expected Crude Purity (%) | Key Observations and Potential Side Products |
| This compound | ~18.5 | ~85-90% | The Boc group is cleanly removed during the final TFA cleavage. The resulting peptide is expected to be the most hydrophilic of the three, leading to a slightly shorter retention time. Incomplete Boc removal is a potential, though unlikely, side product. |
| Fmoc-D-Dap(Aloc)-OH | ~19.2 | ~80-85% | The Aloc group is stable to TFA cleavage and remains on the peptide. This adds hydrophobicity, resulting in a longer retention time compared to the deprotected peptide. The presence of palladium catalysts for Aloc removal is not a factor in the analysis of the protected peptide. |
| Fmoc-D-Dap(ivDde)-OH | ~20.5 | ~75-80% | The bulky and hydrophobic ivDde group significantly increases the retention time of the peptide. The ivDde group is stable to TFA. Incomplete coupling of the subsequent amino acid due to the steric hindrance of the ivDde group can sometimes be a minor issue, potentially leading to a slightly lower crude purity. |
Note: The quantitative data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, synthesis conditions, and HPLC system.
Visualizing the Workflow and Logic
The following diagrams illustrate the key workflows and logical relationships in the synthesis and analysis of peptides containing orthogonally protected D-Dap residues.
Conclusion
The choice of an orthogonally protected Fmoc-D-Dap-OH derivative has a discernible impact on the RP-HPLC analysis of the resulting peptide. The increased hydrophobicity of the Aloc and, more significantly, the ivDde protecting groups leads to longer retention times. While this compound is suitable for standard synthetic schemes where the side-chain functionality is not manipulated on-resin, Fmoc-D-Dap(Aloc)-OH and Fmoc-D-Dap(ivDde)-OH provide essential orthogonality for the synthesis of more complex peptide architectures. Researchers should consider these chromatographic differences when developing purification and analytical methods for peptides containing these valuable building blocks. The slight variations in crude purity also highlight the importance of optimizing coupling conditions, particularly when using sterically demanding protecting groups like ivDde.
A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-D-Dap(Boc)-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, potency, and unique functionalities. Among these, Fmoc-D-Dap(Boc)-OH, a derivative of D-diaminopropionic acid with orthogonal Fmoc and Boc protecting groups, provides a versatile building block for creating sophisticated peptide architectures. This guide offers an objective comparison of the mass spectrometry (MS) characterization of peptides modified with this compound against alternative methods, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The selection of a building block in solid-phase peptide synthesis (SPPS) significantly influences the purity of the final product and the side reactions that may occur. The orthogonal nature of the Fmoc (base-labile) and Boc (acid-labile) protecting groups in this compound allows for selective deprotection and subsequent modification of the side-chain amine, a key advantage in constructing complex peptides.
A common alternative for introducing a primary amine into a peptide side chain is Fmoc-L-Lys(Boc)-OH. While both amino acid derivatives serve a similar purpose, the shorter side chain of diaminopropionic acid can influence peptide conformation and receptor binding. Furthermore, potential side reactions during synthesis can differ, impacting the complexity of the crude product as observed by mass spectrometry.
| Parameter | This compound | Fmoc-L-Lys(Boc)-OH | Mass Spectrometry Observations |
| Purity of Crude Peptide | High | High | LC-MS analysis is crucial for identifying and quantifying the target peptide and any impurities. The chromatographic profile can reveal differences in hydrophobicity and the presence of closely eluting side products. |
| Common Side Products | Potential for aspartimide formation if adjacent to Asp or Glu residues. Diketopiperazine formation at the dipeptide stage. | Potential for lactam formation. | Mass spectrometry can readily detect these modifications as specific mass shifts in the MS1 spectrum. For example, aspartimide formation results in a loss of 18 Da (water). |
| MS/MS Fragmentation | Characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) from the side chain is a dominant fragmentation pathway. | Similar characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) from the lysine side chain. | This predictable fragmentation is a key diagnostic feature in identifying the presence and location of the Dap(Boc) or Lys(Boc) residue. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-Dap-Arg-NH₂, using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the incorporation of this compound, the same procedure is followed.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by LC-MS and MS/MS analysis.
Mass Spectrometry Analysis
Instrumentation:
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: Workflow for the synthesis and analysis of this compound modified peptides.
Fragmentation Pathway of a Dap(Boc)-containing Peptide
The tandem mass spectrum of a peptide containing a Dap(Boc) residue is characterized by specific fragmentation patterns. The peptide backbone fragments to produce b- and y-ions, which provide sequence information. Additionally, the Boc-protected side chain undergoes characteristic losses.
Caption: Key fragmentation pathways for Dap(Boc)-containing peptides in MS/MS.
Comparison of Side-Chain Structures
The structural differences between diaminopropionic acid and lysine can influence peptide properties.
Caption: Comparison of the side-chain structures of Dap and Lys.
By understanding the distinct mass spectrometric behavior of peptides modified with this compound, researchers can effectively characterize these novel molecules, ensuring the integrity and purity of their synthetic products for downstream applications in drug development and scientific research. The detailed protocols and visual representations provided in this guide serve as a valuable resource for navigating the synthesis and analysis of these important peptide analogues.
A Comparative Analysis of Fmoc-D-Dap(Boc)-OH and Fmoc-L-Dap(Boc)-OH in Peptide Activity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Stereoisomer for Enhanced Peptide Therapeutics.
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to modulate pharmacological properties. Among these, the stereoisomers of Fmoc-protected 2,3-diaminopropionic acid (Dap), namely Fmoc-D-Dap(Boc)-OH and Fmoc-L-Dap(Boc)-OH, provide unique opportunities to enhance peptide activity, stability, and selectivity. This guide presents a comprehensive comparison of these two building blocks, supported by experimental data, to inform their application in peptide-based drug discovery and development.
Introduction to Fmoc-Dap(Boc)-OH Stereoisomers
This compound and Fmoc-L-Dap(Boc)-OH are derivatives of diaminopropionic acid, featuring an Nα-Fmoc protecting group for solid-phase peptide synthesis (SPPS) and an Nβ-Boc protecting group on the side-chain amine. The key distinction lies in the stereochemistry at the α-carbon, which has profound implications for the resulting peptide's three-dimensional structure and its interaction with biological targets. The choice between the D- and L-isomer can dramatically alter a peptide's therapeutic potential.
Impact on Peptide Properties: A Comparative Overview
The introduction of D-amino acids into a peptide chain composed of L-amino acids can lead to significant changes in its biological and pharmacological profile. While direct comparative data for a single peptide containing exclusively either L-Dap or D-Dap is limited in publicly available literature, we can extrapolate the expected performance based on extensive studies of D-amino acid substitution in peptides.
A key study synthesized and evaluated derivatives of the cationic antimicrobial peptide (AMP) Pep05 (KRLFKKLLKYLRKF), including a variant where L-Lysine and L-Arginine residues were substituted with L-Dap. The same study also examined a derivative where these residues were replaced with their D-enantiomers, providing valuable insights into the effects of stereochemistry.
| Property | Peptide with L-Dap(Boc) | Peptide with D-Dap(Boc) (Expected) | Rationale and Supporting Data |
| Antimicrobial Activity (MIC) | Generally maintained or slightly altered.[1] | Generally maintained or slightly altered.[1][2][3] | The primary mechanism of many AMPs involves membrane disruption, which is often less dependent on specific chiral recognition. Peptides with D-amino acid substitutions have been shown to retain antimicrobial activity comparable to their L-counterparts.[2][3] In the case of the Pep05 derivative UP12 (containing L-Dap), the Minimum Inhibitory Concentration (MIC) against various bacterial strains was comparable to or slightly higher than the parent peptide.[1] |
| Proteolytic Stability | Susceptible to degradation by proteases. | Significantly enhanced resistance to proteolysis.[1][3][4] | Proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The incorporation of D-amino acids renders the peptide backbone resistant to enzymatic degradation, thereby increasing its half-life in biological systems.[1][3][4] The DP06 derivative of Pep05, containing D-Lys and D-Arg, exhibited the greatest stability to plasma proteases among all tested variants.[1] |
| Cytotoxicity (Hemolytic Activity) | Can be variable. The L-Dap containing Pep05 derivative (UP12) showed increased hemolytic activity compared to the parent peptide.[1] | Often reduced or maintained.[5][6] | D-amino acid substitution can disrupt the formation of highly amphipathic secondary structures, like α-helices, which are often associated with non-specific membrane lysis of mammalian cells. This can lead to a reduction in hemolytic activity while preserving antimicrobial potency.[5] |
| Immunogenicity | Potentially immunogenic. | Generally reduced immunogenicity. | Peptides composed of L-amino acids are more readily processed and presented by antigen-presenting cells, leading to an immune response. D-peptides are less susceptible to this processing, which can result in lower immunogenicity. |
| Secondary Structure | Can contribute to the formation of standard secondary structures (e.g., α-helices, β-sheets). | Can act as a "helix breaker" or induce unique conformational changes.[5] | The introduction of a D-amino acid into an L-peptide sequence can disrupt the regular hydrogen bonding patterns required for the formation of stable α-helices or β-sheets.[5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D/L-Dap(Boc)-OH
This protocol outlines the general procedure for incorporating Fmoc-D/L-Dap(Boc)-OH into a peptide sequence using manual or automated SPPS.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D/L-Dap(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound or Fmoc-L-Dap(Boc)-OH at the desired position.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from Dap).
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Figure 1: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Peptide stock solution (in sterile water or 0.01% acetic acid)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT Assay
This protocol assesses the cytotoxicity of the peptides against mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK-293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting cell viability against peptide concentration.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many cationic antimicrobial peptides involves the disruption of the bacterial cell membrane. The stereochemistry of the constituent amino acids can influence the peptide's interaction with the membrane.
Figure 2: General mechanism of action for cationic antimicrobial peptides.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-Dap(Boc)-OH is a critical decision in peptide drug design that should be guided by the desired therapeutic outcome.
-
For enhanced in vivo efficacy and prolonged duration of action, this compound is the superior choice. The incorporation of D-Dap is expected to significantly increase the peptide's resistance to proteolytic degradation, a major hurdle in the clinical development of peptide therapeutics.[1][3][4] This can lead to improved pharmacokinetic profiles and sustained therapeutic effects.
-
For applications where reduced cytotoxicity is paramount, this compound may also offer an advantage. By potentially disrupting highly lytic secondary structures, D-Dap can decrease hemolytic activity and improve the peptide's safety profile.[5][6]
-
Fmoc-L-Dap(Boc)-OH remains a valuable building block for structure-activity relationship (SAR) studies and for applications where proteolytic stability is not a primary concern. It allows for the introduction of a positive charge with a side chain length shorter than lysine, which can be useful for fine-tuning peptide-target interactions.
Ultimately, the optimal choice will depend on the specific peptide sequence and its intended application. It is highly recommended to synthesize and evaluate both D-Dap and L-Dap containing analogues to empirically determine the most promising candidate for further development. This comparative approach will enable researchers to fully leverage the unique properties conferred by each stereoisomer to design safer and more effective peptide-based drugs.
References
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Purity of Synthetic Peptides with Fmoc-D-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids, such as Fmoc-D-Dap(Boc)-OH, is a critical strategy in modern peptide drug development to enhance stability, improve binding affinity, and create novel therapeutic functionalities. The successful synthesis of these modified peptides is contingent upon rigorous purity assessment to ensure the final product is safe and effective. This guide provides an objective comparison of key analytical techniques for evaluating the purity of synthetic peptides containing this compound, complete with experimental protocols and supporting data.
This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a D-diaminopropionic acid residue.[1] The use of this and other complex amino acids can present unique challenges during synthesis and purification, making a multi-faceted approach to purity analysis essential.[2][3]
Comparison of Core Purity and Identity Assessment Methodologies
The purity of a synthetic peptide is most reliably determined through a combination of chromatographic and spectrometric techniques. Each method provides distinct yet complementary information about the product and its potential impurities.
| Analytical Method | Primary Information Provided | Key Advantages | Limitations & Considerations |
| Reversed-Phase HPLC (RP-HPLC) | Quantitative purity (% area), presence of hydrophobic impurities.[4] | High resolution for separating closely related impurities (e.g., deletion sequences, incompletely deprotected peptides).[5] Established as the gold standard for purity assessment.[6] | May not resolve co-eluting species. Purity is based on relative peak area and assumes similar detector response for all components. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the target peptide and identification of impurities by mass.[7][8] | Highly sensitive and accurate for molecular identity confirmation. Can be coupled with LC (LC-MS) for comprehensive analysis.[9] | Not inherently quantitative without standards. May not distinguish between isomeric impurities. |
| Amino Acid Analysis (AAA) | Confirms the amino acid composition and quantifies the peptide.[10][] | Provides absolute quantification of the peptide content.[12][13] Verifies the incorporation of the non-standard D-Dap residue. | Destructive to the sample. Does not provide information on sequence or the presence of modifications. |
Experimental Protocols
Accurate purity assessment is predicated on robust and well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.
Protocol 1: Purity Assessment by Analytical RP-HPLC
This protocol outlines a standard procedure for determining the purity of a synthetic peptide containing this compound.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the lyophilized peptide.
- Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. A common starting solvent is 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. If solubility is an issue, small amounts of acetonitrile can be added.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.[14]
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
- Gradient: A typical linear gradient would be 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the specific peptide.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40°C.
- Detection: UV absorbance at 214-220 nm (for the peptide backbone).[15]
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.[9]
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
This protocol is for verifying the identity of the synthesized peptide.
1. Sample Preparation:
- Prepare a 100 µM solution of the peptide in 50:50 water/acetonitrile with 0.1% formic acid. The formic acid aids in ionization.
2. Mass Spectrometry (MS) Analysis:
- Instrument: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
- Mode: Positive ion mode is typical for peptides.
- Analysis: Infuse the sample directly or analyze the eluent from an LC-MS system.
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the peptide.
3. Data Analysis:
- Compare the experimentally observed mass-to-charge (m/z) ratio with the theoretical m/z calculated from the peptide's amino acid sequence. The presence of the expected molecular ion confirms the identity of the synthesized peptide.
Data Presentation and Comparison
The following table presents hypothetical data from the analysis of a synthetic peptide containing D-Dap(Boc), comparing the results from two different purification strategies.
| Parameter | Purification Strategy 1 (Standard C18) | Purification Strategy 2 (Optimized Multi-modal) |
| Crude Purity (by HPLC) | 65.7% | 65.7% |
| Final Purity (by HPLC) | 96.2% | 99.1% |
| Observed Mass (by MS) | 1501.7 Da (Matches theoretical) | 1501.7 Da (Matches theoretical) |
| Major Impurity Profile | Deletion Sequence (-D-Dap) at 2.1% | Deletion Sequence (-D-Dap) at 0.4% |
| Yield | 28% | 22% |
This data illustrates that while a standard purification method can yield a product of acceptable purity, an optimized strategy may be required to minimize specific impurities, albeit potentially at the cost of overall yield.
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Caption: Workflow from peptide synthesis to final quality control analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neulandlabs.com [neulandlabs.com]
- 3. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. hplc.eu [hplc.eu]
- 6. peptidesciences.com [peptidesciences.com]
- 7. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. apexpeptidesupply.com [apexpeptidesupply.com]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 12. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-D-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic potential. Fmoc-D-Dap(Boc)-OH, a derivative of D-2,3-diaminopropionic acid (D-Dap), is a key building block in solid-phase peptide synthesis (SPPS) that offers unique advantages in the design of bioactive peptides, particularly in the fields of antimicrobial and anticancer research. This guide provides a comparative analysis of the biological activity of peptides synthesized using this compound, supported by experimental data and detailed protocols.
Superior Performance in Acidic Environments: The pH-Responsive Advantage
A primary advantage of incorporating D-Dap into peptides is the creation of pH-sensitive molecules. The β-amino group of the D-Dap residue has a pKa of approximately 6.3 when integrated into a peptide chain.[1] This is significantly lower than the pKa of the ε-amino group of lysine (around 10.5). Consequently, at physiological pH (~7.4), the D-Dap side chain is largely neutral. However, in the acidic microenvironments often associated with tumors (pH 5.6-6.9) or sites of bacterial infection, the β-amino group becomes protonated, increasing the peptide's overall positive charge.[2][3] This enhanced cationicity strengthens the electrostatic interactions with negatively charged cancer cell membranes or bacterial cell walls, leading to targeted membrane disruption and cell death.[2][3]
This pH-responsive activity was demonstrated in a study where lysine residues in the antimicrobial peptide magainin 2 were replaced with 2,3-diaminopropionic acid (Dap). The resulting Dap-containing peptides exhibited significantly enhanced anticancer activity in weakly acidic conditions, killing multidrug-resistant cancer cells at concentrations more than ten times lower than at physiological pH.[3] Furthermore, these peptides displayed minimal toxicity towards normal cells at pH 7.4.[3]
Enhanced Stability and Potency with D-Amino Acids
The use of D-amino acids, such as D-Dap, offers another significant benefit: increased resistance to proteolytic degradation.[4] Most proteases are stereospecific for L-amino acids, rendering peptides containing D-isomers less susceptible to enzymatic breakdown and thus prolonging their in vivo half-life and bioavailability.[4][5]
Studies comparing all-L and all-D amino acid versions of peptides have shown that the D-enantiomers can exhibit equal or even superior biological activity. For instance, an all-D-amino acid analog of magainin 2 (MSI-238) demonstrated enhanced in vitro and in vivo anticancer potency compared to the parent L-amino acid peptide.[2] The 50% inhibitory concentrations (IC50) against A549 lung carcinoma cells were 6 µg/ml for the D-analog and 10 µg/ml for the L-analog, compared to 110 µg/ml for the natural magainin 2.[2] This increased efficacy of the D-analog is attributed to its greater stability against proteolysis.[2] Similarly, a D-enantiomer of the antimicrobial peptide polybia-MPI (D-MPI) showed comparable or even improved antimicrobial activity and reduced hemolytic activity compared to its L-counterpart.[5]
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the biological activity of peptides containing D-Dap or other D-amino acids compared to their L-isomers or parent peptides.
Table 1: Anticancer Activity of Magainin 2 Analogs Against A549 Lung Carcinoma Cells
| Peptide | Sequence Composition | IC50 (µg/ml)[2] |
| Magainin 2 | All L-amino acids | 110 |
| L-Analog | All L-amino acids (modified sequence) | 10 |
| D-Analog (MSI-238) | All D-amino acids (modified sequence) | 6 |
Table 2: Antimicrobial Activity (MIC in µM) of Polybia-MPI and its D-amino Acid Substituted Derivatives
| Organism | Polybia-MPI (All L-amino acids)[5] | D-MPI (All D-amino acids)[5] | d-lys-MPI (L-lysine substituted with D-lysine)[5] |
| E. coli (ATCC 2592) | 32 | 16 | >256 |
| E. coli (ML-35) | 32 | 32 | >256 |
| S. aureus (ATCC 29213) | 32 | 16 | >256 |
| C. albicans (ATCC 10231) | 8 | 8 | >256 |
Table 3: pH-Dependent Cytotoxicity (EC50 in µM) of Magainin 2 Analog with Dap Substitution Against PANC-1 Cells
| Peptide | pH 7.4 | pH 6.0 |
| Magainin 2 Analog with 8 Dap residues | ~100 | ~10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide containing a D-Dap residue on a Rink Amide resin using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (or another Fmoc-amino acid) in DMF.
-
Add the coupling reagents, DIC and Oxyma Pure.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from D-Dap).
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a bacterial colony into MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a series of twofold dilutions of the test peptide in MHB in the 96-well plate.
-
Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity Assay: MTT Assay for IC50 Determination
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which is proportional to the number of viable cells.
Materials:
-
Test peptide
-
Cancer cell line (e.g., A549)
-
Normal cell line (for cytotoxicity comparison)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare a serial dilution of the test peptide in the cell culture medium and add it to the wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to peptides synthesized with this compound.
References
- 1. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Responsive Anticancer Peptides - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Coupling Reagents for Fmoc-D-Dap(Boc)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of non-standard amino acids is a critical step in the synthesis of novel peptides. The choice of coupling reagent for Fmoc-D-Dap(Boc)-OH, a diaminopropionic acid derivative, significantly impacts reaction yield, purity, and the prevention of epimerization. This guide provides a comparative overview of common coupling reagents used in Fmoc-based solid-phase peptide synthesis (SPPS), supported by established performance characteristics and detailed experimental protocols.
While direct, side-by-side quantitative comparative studies for this compound are not extensively available in the reviewed literature, this guide extrapolates performance based on the known reactivity and efficiency of these reagents with other amino acids, including those prone to steric hindrance or epimerization.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, the potential for side reactions (most notably racemization), and cost. The following table summarizes the expected performance of commonly used coupling reagents for the incorporation of this compound.
| Coupling Reagent | Typical Yield | Epimerization Risk | Key Advantages & Disadvantages |
| HATU | High (>90%) | Very Low | Advantages: High reactivity and speed, particularly effective for sterically hindered amino acids, and minimizes epimerization.[1][2] Disadvantages: Higher cost compared to other reagents.[1] |
| HBTU | High (>90%) | Low | Advantages: A good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Can be slightly less effective than HATU in preventing epimerization for sensitive amino acids.[1] |
| PyBOP | High (>85%) | Low | Advantages: Efficient and rapid coupling with byproducts that are less hazardous than those of its predecessor, BOP.[2] Disadvantages: May be less effective than aminium/uronium salts for highly hindered couplings. |
| DIC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, and the byproducts are soluble and easily washed away in SPPS.[2] Disadvantages: Generally lower reactivity compared to onium salts; risk of epimerization can be higher with certain amino acids if conditions are not optimized.[2] |
Experimental Workflow and Protocols
The following section details a generalized experimental workflow for the coupling of this compound in SPPS, followed by specific protocols for the selected coupling reagents.
General Experimental Workflow
The coupling of this compound follows the standard cycle of SPPS, which involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the new amino acid.
Detailed Experimental Protocols
The following are generalized protocols for the coupling of this compound using different reagents. These protocols assume a standard solid-phase synthesis setup.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times), followed by a final series of DMF washes (3-5 times).
2. Amino Acid Activation and Coupling:
Protocol A: HATU Mediated Coupling
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
Upon completion, drain the reaction vessel and wash the resin with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times).
Protocol B: HBTU Mediated Coupling
-
In a separate vessel, pre-activate this compound (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to activate for 1-2 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the reaction for completion.
-
Once the reaction is complete, wash the resin as described in Protocol A.
Protocol C: PyBOP Mediated Coupling
-
Dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and add it to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature.
-
Monitor the reaction for completion.
-
After completion, wash the resin as described in Protocol A.
Protocol D: DIC/HOBt Mediated Coupling
-
Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-6 hours at room temperature.
-
Monitor the reaction for completion.
-
Following a negative ninhydrin test, wash the resin as described in Protocol A.
Conclusion
The choice of coupling reagent for the incorporation of this compound is a critical parameter in the successful synthesis of peptides. For challenging couplings or sequences where minimizing epimerization is paramount, HATU is often the reagent of choice due to its high reactivity and efficiency.[1][2] HBTU and PyBOP present as robust and slightly more economical alternatives for routine synthesis.[2] The DIC/HOBt method, while being the most cost-effective, may require longer reaction times and careful monitoring to ensure complete coupling and minimize side reactions.[2] Researchers should select the most appropriate reagent based on the specific requirements of their peptide sequence, purity needs, and budget.
References
A Comparative Guide to Fmoc-D-Dap(Boc)-OH and Its Alternatives in Peptide Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diamino Acid Building Blocks in Solid-Phase Peptide Synthesis
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, enabling the development of therapeutics with enhanced stability, constrained conformations, and novel biological activities. Among these, diamino acids play a pivotal role in creating branched, cyclic, and stapled peptides. Fmoc-D-Dap(Boc)-OH, a D-enantiomer of 2,3-diaminopropionic acid with orthogonal Fmoc and Boc protecting groups, is a widely utilized building block. However, a comprehensive understanding of its performance in comparison to its longer-chain homologs is crucial for rational peptide design. This guide provides an objective comparison of this compound with its primary alternatives, Fmoc-D-Dab(Boc)-OH and Fmoc-D-Orn(Boc)-OH, supported by experimental data and detailed protocols.
Performance Comparison of Fmoc-D-Diamino Acids
The choice of diamino acid can significantly impact not only the biological activity of the final peptide but also the efficiency and success of the solid-phase peptide synthesis (SPPS) process itself. Key performance indicators include coupling efficiency and the propensity for side reactions, particularly intramolecular lactam formation.
| Building Block | Structure | Side Chain Length (n) | Coupling Efficiency | Potential for Side Reactions |
| This compound | Fmoc-NH-CH(CH₂-NH-Boc)-COOH | 1 | Generally high, but can be sequence-dependent. | Higher propensity for γ-lactam formation, especially during prolonged activation. |
| Fmoc-D-Dab(Boc)-OH | Fmoc-NH-CH(CH₂CH₂-NH-Boc)-COOH | 2 | Generally high and may be less susceptible to aggregation-related issues compared to Dap. | Moderate propensity for δ-lactam formation. |
| Fmoc-D-Orn(Boc)-OH | Fmoc-NH-CH(CH₂CH₂CH₂-NH-Boc)-COOH | 3 | High, often comparable to standard amino acids. | Lower propensity for ε-lactam formation due to the larger ring size being less favorable. |
Note: The quantitative data in this table is a summary of expected outcomes based on established peptide chemistry principles and available literature. Actual results can vary depending on the peptide sequence, coupling conditions, and solid support used.
The primary side reaction of concern when incorporating these building blocks is the intramolecular cyclization of the activated carboxylic acid with the side-chain amine, leading to the formation of a lactam. This side reaction terminates the peptide chain and can be difficult to separate from the desired product. The propensity for lactam formation is inversely related to the length of the side chain, with the formation of a 5-membered γ-lactam from D-Dap being more favorable than the 6-membered δ-lactam from D-Dab or the 7-membered ε-lactam from D-Orn.
Experimental Protocols
Detailed and optimized protocols are critical for the successful incorporation of Fmoc-D-diamino acids while minimizing side reactions.
Protocol 1: Standard Coupling of Fmoc-D-Diamino Acids
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-D-diamino acid (3 equivalents), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 equivalents), and 1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and vortex for 1-2 minutes. Note: For this compound, minimize pre-activation time to reduce the risk of lactam formation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another hour or perform a second coupling.
-
-
Washing: After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
Protocol 2: Boc Side-Chain Deprotection and On-Resin Modification
-
Selective Boc Deprotection:
-
Wash the peptide-resin with DCM (3 times).
-
Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (5 times) and DMF (3 times).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (3 times for 5 minutes each).
-
Wash the resin with DMF (5 times).
-
-
On-Resin Modification (e.g., Acylation, Alkylation, or Conjugation):
-
Dissolve the desired carboxylic acid (5 equivalents) and a suitable coupling reagent (e.g., HATU, 4.9 equivalents) in DMF.
-
Add DIPEA (10 equivalents) and add the solution to the resin.
-
Agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
Mandatory Visualizations
Logical Workflow for Selecting a Diamino Acid Building Block
Caption: Decision workflow for selecting the appropriate Fmoc-D-diamino acid building block.
Experimental Workflow for Stapled Peptide Synthesis
Caption: Experimental workflow for the synthesis of a stapled peptide using Fmoc-D-diamino acids.
Conclusion
The selection of an appropriate Fmoc-D-diamino acid building block is a critical decision in peptide design that influences both the synthetic feasibility and the final biological properties of the peptide. While this compound is a versatile building block for introducing short linkages, researchers must be cognizant of the increased risk of lactam formation and optimize coupling conditions accordingly. For longer linkers or when side reactions with Dap are a concern, Fmoc-D-Dab(Boc)-OH and Fmoc-D-Orn(Boc)-OH present viable and often more robust alternatives. By carefully considering the design goals and the chemical properties of each building block, researchers can enhance the efficiency of their peptide synthesis and unlock new possibilities in the development of novel peptide-based therapeutics.
Confirming Fmoc-D-Dap(Boc)-OH Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like Fmoc-D-Dap(Boc)-OH is critical for the synthesis of novel peptides with enhanced therapeutic properties. This guide provides a comparative analysis of three common analytical techniques—Edman degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy—to verify the successful integration of this protected diaminopropionic acid derivative into a peptide sequence. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation method.
The unique structure of this compound, with its two orthogonal protecting groups, allows for selective deprotection and derivatization in solid-phase peptide synthesis. However, the acid-labile nature of the tert-butyloxycarbonyl (Boc) group on the side chain presents a key consideration for analytical validation, particularly when using methods that employ acidic conditions, such as Edman degradation.
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often the most robust strategy for confirming the incorporation of modified amino acids. The table below summarizes the strengths and weaknesses of Edman degradation, mass spectrometry, and NMR spectroscopy for the validation of this compound incorporation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Edman Degradation | Sequential chemical cleavage and identification of N-terminal amino acids as phenylthiohydantoin (PTH) derivatives. | N-terminal sequence of the peptide. | - Provides direct sequence information. - Can distinguish between isobaric amino acids (e.g., Leu and Ile). | - Boc group is cleaved by the acidic conditions, leading to the detection of PTH-D-Dap. - Limited to peptides of up to 50-60 residues. - N-terminal modifications can block the reaction. |
| Mass Spectrometry (MS/MS) | Measurement of the mass-to-charge ratio of the peptide and its fragments. | Molecular weight of the peptide and amino acid sequence information from fragmentation patterns. | - High sensitivity and accuracy. - Can identify and locate the modified amino acid. - Can detect incomplete Boc deprotection. | - Does not provide information on the 3D structure. - Fragmentation of peptides with modified residues can be complex to interpret. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | 3D structure, confirmation of amino acid identity and connectivity. | - Provides unambiguous structural confirmation. - Non-destructive technique. - Can distinguish between isomers. | - Lower sensitivity compared to MS. - Requires larger sample amounts. - Complex spectra can be challenging to interpret for larger peptides. |
Edman Degradation: A Closer Look
Edman degradation provides a stepwise method for sequencing a peptide from its N-terminus.[1][2] The process involves the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions, followed by cleavage of the derivatized amino acid with trifluoroacetic acid (TFA).[2][3] The resulting anilinothiazolinone (ATZ)-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is identified by chromatography.[1][2]
A critical consideration when using Edman degradation to confirm the incorporation of this compound is the lability of the Boc protecting group in the presence of TFA. The TFA used in the cleavage step of the Edman cycle will also remove the Boc group from the diaminopropionic acid side chain. Consequently, the analysis will not detect PTH-D-Dap(Boc) but rather the PTH derivative of the unprotected D-diaminopropionic acid (PTH-D-Dap). The second amino group of the Dap residue can potentially react with PITC in a subsequent cycle, leading to a "double derivatization" and a gap in the sequencing run at that position.
Expected Outcome of Edman Degradation:
If this compound is successfully incorporated at a specific position in the peptide sequence, the Edman degradation results would show:
-
The expected sequence of PTH-amino acids up to the position preceding the D-Dap residue.
-
At the cycle corresponding to the D-Dap position, a peak corresponding to PTH-D-Dap will be observed. Due to the presence of the free amino group on the side chain after Boc removal, this PTH derivative may have a different retention time compared to standard PTH-amino acids.
-
Subsequent cycles may show a significant drop in yield or a complete stop in the sequencing run due to the potential for side reactions involving the newly exposed amino group on the Dap side chain.
Experimental Protocols
Edman Degradation Protocol
-
Sample Preparation: The purified peptide is dissolved in an appropriate solvent (e.g., 0.1% aqueous TFA).
-
Immobilization: The peptide is adsorbed onto a chemically inert membrane support (e.g., PVDF).
-
Sequencing Cycles: The membrane is placed in an automated peptide sequencer. Each cycle consists of:
-
Coupling: Reaction of the N-terminal amino group with PITC in a basic buffer (e.g., N-methylpiperidine/methanol/water).
-
Washing: Removal of excess reagents with ethyl acetate.
-
Cleavage: Treatment with TFA to cleave the N-terminal amino acid as an ATZ derivative.
-
Extraction: The ATZ-amino acid is extracted with a non-polar solvent (e.g., chlorobutane).
-
Conversion: The extracted ATZ-amino acid is converted to the more stable PTH-amino acid by heating in an acidic solution (e.g., 25% aqueous TFA).
-
-
Analysis: The PTH-amino acid is injected onto a reverse-phase HPLC system and its retention time is compared to a standard mixture of PTH-amino acids for identification.
Tandem Mass Spectrometry (MS/MS) Protocol
-
Sample Preparation: The peptide is dissolved in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. The peptide molecules are ionized, typically by electrospray ionization (ESI).
-
MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide (precursor ion) is measured to confirm its molecular weight.
-
MS2 Analysis (Fragmentation): The precursor ion of interest is isolated and fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Fragment Ion Analysis: The m/z of the resulting fragment ions (product ions) are measured. The mass differences between the fragment ions correspond to the masses of the amino acid residues, allowing for sequence determination. The presence of a mass shift corresponding to the D-Dap(Boc) residue in the fragment ion series confirms its incorporation and location.
NMR Spectroscopy Protocol
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
1D ¹H NMR: Provides a general overview of the proton signals in the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine the sequence and 3D structure.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon or nitrogen atoms, aiding in resonance assignment.
-
-
Data Analysis: The NMR spectra are processed and analyzed to assign the chemical shifts of all the atoms in the peptide. The characteristic chemical shifts and coupling patterns of the D-Dap(Boc) residue will confirm its presence and stereochemistry.
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the incorporation of this compound into a peptide using the three discussed analytical techniques.
References
A Comparative Guide to NMR Spectroscopy for Structural Analysis of Fmoc-D-Dap(Boc)-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution.[1][2] This guide offers a comprehensive comparison of NMR spectroscopy with other common analytical methods for the structural elucidation of synthetic peptides containing the non-standard amino acid Fmoc-D-Dap(Boc)-OH.
The inclusion of this compound in a peptide sequence introduces unique structural features and challenges for analysis. NMR spectroscopy is particularly well-suited to characterize such modifications, offering insights that are often inaccessible by other means.
Comparison of Analytical Techniques
The structural analysis of peptides can be approached using several techniques, each with its own strengths and limitations. Below is a comparison of NMR spectroscopy with two other common methods: Mass Spectrometry and Circular Dichroism.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Circular Dichroism (CD) Spectroscopy |
| Primary Information | Atomic-level 3D structure, conformation, dynamics, and intermolecular interactions. | Molecular weight, amino acid sequence, and post-translational modifications. | Secondary structure content (α-helix, β-sheet, random coil).[3] |
| Sample Requirements | High purity (>95%), soluble sample at 0.5-1.0 mM concentration.[1][4] | Small sample quantities, compatible with complex mixtures. | Moderate purity, lower concentration than NMR. |
| Sample State | Solution, near-physiological conditions.[2] | Gas phase (after ionization). | Solution. |
| Structural Resolution | High (atomic level). | Low (connectivity information). | Low (overall secondary structure). |
| Destructive | No. | Yes. | No. |
| Expertise Required | High, for data acquisition and interpretation. | Moderate to High. | Low to Moderate. |
NMR Analysis Workflow for this compound Peptides
The process of determining the structure of a peptide by NMR involves several key steps, from sample preparation to final structure calculation.
digraph "NMR_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
subgraph "cluster_prep" {
label="Sample Preparation";
style="filled";
fillcolor="#FFFFFF";
"Peptide_Synthesis" [label="Peptide Synthesis with\nthis compound"];
"Purification" [label="HPLC Purification (>95%)"];
"Sample_Prep" [label="Dissolution in Deuterated Solvent\n(e.g., DMSO-d6)\nConcentration: 0.5-1.0 mM"];
"Peptide_Synthesis" -> "Purification" -> "Sample_Prep";
}
subgraph "cluster_acq" {
label="Data Acquisition";
style="filled";
fillcolor="#FFFFFF";
"1D_NMR" [label="1D ¹H NMR"];
"2D_NMR" [label="2D NMR Experiments\n(COSY, TOCSY, NOESY, HSQC)"];
"1D_NMR" -> "2D_NMR";
}
subgraph "cluster_analysis" {
label="Data Analysis & Structure Calculation";
style="filled";
fillcolor="#FFFFFF";
"Resonance_Assignment" [label="Resonance Assignment"];
"Structural_Restraints" [label="Generation of Structural Restraints\n(NOE distances, Dihedral Angles)"];
"Structure_Calculation" [label="3D Structure Calculation\nand Refinement"];
"Resonance_Assignment" -> "Structural_Restraints" -> "Structure_Calculation";
}
"Sample_Prep" -> "1D_NMR" [lhead="cluster_acq"];
"2D_NMR" -> "Resonance_Assignment" [lhead="cluster_analysis"];
}
References
Safety Operating Guide
Proper Disposal Procedures for Fmoc-D-Dap(Boc)-OH: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-D-Dap(Boc)-OH, a derivative of the amino acid diaminopropionic acid commonly used in solid-phase peptide synthesis (SPPS). While safety data sheets (SDS) for this compound often lack specific disposal information, prudent laboratory practice dictates treating it and any associated waste with care, adhering to institutional and local regulations.
Core Principle: Consult Institutional and Local Regulations
Before proceeding with any disposal method, the primary step is to consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless a specific chemical waste has been confirmed to be non-hazardous by the relevant authorities[1].
Disposal of Unused or Expired Solid this compound
For pure, unused, or expired this compound, the recommended approach is to handle it as chemical waste rather than general laboratory trash. This ensures the highest level of safety and compliance.
Experimental Protocol: Disposal of Solid Waste
-
Segregation: Do not mix solid this compound with other chemical waste to avoid unintended reactions[2].
-
Packaging: Place the solid waste in a clearly labeled and sealed container. The container must be compatible with the chemical and free from damage[2][3].
-
Labeling: The label should clearly identify the contents as "this compound," include the quantity, and the date of disposal[2]. If required by your institution, add hazard information.
-
Collection: Arrange for disposal through your institution's hazardous waste management program. Store the container in a designated satellite accumulation area until collection[4].
Disposal of Waste Generated from Laboratory Use
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a process that generates various hazardous waste streams.
Liquid Waste from Peptide Synthesis
Waste generated during SPPS, such as reaction mixtures, wash solvents (e.g., dimethylformamide - DMF, dichloromethane - DCM), and deprotection solutions (e.g., piperidine in DMF), must be handled as hazardous waste[2][5].
Experimental Protocol: Disposal of Liquid Waste
-
Collection: Collect all liquid waste from the synthesis process in a designated, compatible, and leak-proof hazardous waste container[2].
-
Segregation: It is best practice to segregate different types of solvent waste. For instance, keep halogenated solvents (like DCM) separate from non-halogenated solvents (like DMF)[5][6]. The basic piperidine solution used for Fmoc deprotection should also be collected separately[5].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list all chemical constituents with their approximate percentages[2][4]. For example: "Hazardous Waste: DMF, Piperidine (20%), Dibenzofulvene-piperidine adduct."
-
Storage and Disposal: Keep the container sealed when not in use and store it in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's hazardous waste program.
Solid Waste from Peptide Synthesis
Solid waste from SPPS includes the used resin support after peptide cleavage and contaminated consumables such as gloves, weighing papers, and pipette tips.
Experimental Protocol: Disposal of Contaminated Solid Waste
-
Collection: Gather all contaminated solid materials in a designated, sealed plastic bag or a labeled container[5].
-
Labeling: Clearly label the container as "Hazardous Waste" and describe the contents (e.g., "Solid waste contaminated with this compound and organic solvents").
-
Disposal: Dispose of the container as solid hazardous waste through your institution's approved waste management channels.
Data Presentation: Waste Stream Summary
| Waste Stream | Description | Recommended Disposal Procedure |
| Unused/Expired Solid | Pure this compound powder. | Package in a sealed, labeled container and dispose of through the institutional hazardous waste program. |
| Liquid Synthesis Waste | Solvents (DMF, DCM), deprotection solutions (piperidine), and cleavage cocktails (TFA). | Collect in a labeled, sealed, and compatible hazardous waste container for institutional disposal. Segregate halogenated and non-halogenated waste. |
| Contaminated Solid Waste | Used peptide synthesis resin, gloves, pipette tips, and other contaminated consumables. | Collect in a labeled, sealed container and dispose of as solid hazardous waste via the institutional program. |
| Empty Containers | The original container of this compound. | Once all material has been removed, the container should be managed according to institutional guidelines for empty chemical containers. Often, this involves defacing the label and disposal as regular trash, but confirmation is required[1]. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Fmoc-D-Dap(Boc)-OH
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Fmoc-D-Dap(Boc)-OH, ensuring the safety of laboratory personnel and compliance with standard regulations. The information is intended for researchers, scientists, and professionals in drug development.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While specific hazard data is limited, a cautious approach is warranted. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[1][2] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1] |
| Body | Laboratory coat | A standard lab coat is required to protect skin from contact.[1] |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. |
II. Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify that all necessary PPE is available and in good condition before commencing work.[1]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid material.[3][4]
-
Use appropriate tools, such as spatulas, for transferring the compound.[1]
-
For weighing, do so within the fume hood or in a balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills, and if trained to do so, wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]
-
For large spills, evacuate the area and contact the appropriate emergency response team.[1]
4. First Aid Measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Following skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]
-
Following eye contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[3]
-
Following ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1]
2. Disposal Method:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3][5]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
3. Empty Containers:
-
The original container should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and treated as hazardous waste.[5]
-
After triple-rinsing and air-drying, the container may be disposed of according to institutional guidelines.[5]
Caption: Hierarchy of controls for laboratory safety.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
